Product packaging for JM 1397(Cat. No.:CAS No. 121043-78-5)

JM 1397

Cat. No.: B1672965
CAS No.: 121043-78-5
M. Wt: 432.5 g/mol
InChI Key: JJBROKUPPWXFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JM 1397 is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2Os B1672965 JM 1397 CAS No. 121043-78-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylbenzene-2-ide;dioxoosmium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBROKUPPWXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121043-78-5
Record name JM 1397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of J-113397 on Nociceptin/Orphanin FQ (NOP) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

J-113397, or 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2][3] This G protein-coupled receptor (GPCR) is the fourth member of the opioid receptor family and is implicated in a wide array of physiological processes, including pain modulation, mood, and motor control.[3][4] J-113397 exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ, thereby inhibiting the receptor's downstream signaling cascades. This guide provides a detailed examination of its binding profile, mechanism of action, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways.

Binding Profile and Selectivity

J-113397 exhibits a high binding affinity for the human NOP receptor with remarkable selectivity over the classical opioid receptors (μ, δ, and κ). This high selectivity makes it an invaluable pharmacological tool for elucidating the specific physiological roles of the N/OFQ-NOP system.[2]

Data Presentation: Binding Affinity

The binding affinities (Ki) of J-113397 for various opioid receptors are summarized below. The data clearly illustrates its potent and selective nature for the NOP receptor.

Receptor TargetSpeciesKi (nM)Selectivity (fold) vs. NOPReference
NOP (ORL1) Human 1.8 ± 0.24 - [1][2]
NOP (ORL1)Mouse1.1-[2]
μ-Opioid (MOP)Human1000 ± 160~555[1][2]
κ-Opioid (KOP)Human640 ± 87~355[1][2]
δ-Opioid (DOP)Human>10,000>5555[1][2]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of J-113397 is competitive antagonism at the NOP receptor. It binds to the receptor at the same site as the endogenous agonist N/OFQ but does not activate it. Consequently, it blocks the intracellular signaling events that are normally triggered by N/OFQ binding.[2]

Inhibition of G-Protein Coupling

The NOP receptor is coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5] Agonist binding typically promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα from the Gβγ dimer and subsequent downstream signaling. J-113397 inhibits this initial step. Functional assays demonstrate that J-113397 dose-dependently inhibits N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.[1] Crucially, J-113397 shows no agonist activity on its own, meaning it does not stimulate [³⁵S]GTPγS binding in the absence of an agonist.[1][2][3]

Modulation of Downstream Signaling Pathways

By blocking G-protein activation, J-113397 prevents the downstream signaling cascades initiated by the NOP receptor. These include:

  • Inhibition of Adenylyl Cyclase: NOP receptor activation via the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] J-113397 blocks this N/OFQ-mediated inhibition.

  • Modulation of Ion Channels: The Gβγ subunit released upon NOP activation modulates various ion channels, leading to neuronal hyperpolarization. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (N- and P/Q-type).[5][7][8] As an antagonist, J-113397 prevents these effects.

  • MAPK Pathway Activation: NOP receptor activation has been shown to stimulate all three major mitogen-activated protein kinase (MAPK) pathways: ERK1/2, p38 MAPK, and JNK.[9][10][11] J-113397 blocks these agonist-induced activations.

Data Presentation: Functional Activity

The functional potency of J-113397 is demonstrated by its IC₅₀ values in assays measuring G-protein activation and cAMP accumulation.

Functional AssayCell LineParameterValue (nM)Reference
[³⁵S]GTPγS BindingCHO-ORL1IC₅₀5.3[1][2]
cAMP AccumulationCHO-ORL1pA₂8.74 (Schild analysis)[2]

Mandatory Visualizations

Signaling Pathway of NOP Receptor and J-113397 Antagonism

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_Protein Gαi/oβγ (Inactive) NOP->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP GIRK GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx ↓ Ca_Channel->Ca_influx NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates J113397 J-113397 (Antagonist) J113397->NOP Competitively Blocks G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA

Caption: NOP receptor signaling cascade and the inhibitory action of J-113397.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_procedure Procedure cluster_analysis Data Analysis Membranes Cell Membranes (e.g., CHO-ORL1) Mix Mix Components Membranes->Mix Buffer Assay Buffer (GDP, MgCl2) Buffer->Mix GTPgS [³⁵S]GTPγS (Radioligand) GTPgS->Mix Condition1 1. Basal (No Ligand) Condition1->Mix Condition2 2. Agonist (N/OFQ) Condition2->Mix Condition3 3. Antagonist + Agonist (J-113397 + N/OFQ) Condition3->Mix Incubate Incubate (e.g., 60 min at 30°C) Mix->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Result Quantify Bound [³⁵S]GTPγS (Counts Per Minute) Scintillation->Result IC50 Calculate IC₅₀ for J-113397 Result->IC50

Caption: Workflow for determining antagonist activity using a [³⁵S]GTPγS binding assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of J-113397 for the NOP receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hORL1).

    • Radioligand: A high-affinity NOP receptor ligand, such as [³H]N/OFQ or [³H]UFP-101.[12]

    • Test Compound: J-113397 at varying concentrations.

    • Non-specific binding control: A high concentration of unlabeled N/OFQ (e.g., 1 μM).[12]

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Procedure:

    • In assay tubes, combine cell membranes (20-40 µg protein), radioligand at a concentration near its Kd (e.g., ~0.8 nM), and varying concentrations of J-113397.[12]

    • For total binding, omit J-113397. For non-specific binding, add a saturating concentration of unlabeled N/OFQ.

    • Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[12]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of J-113397 concentration.

    • Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation.

  • Materials:

    • Cell membranes expressing the NOP receptor (e.g., CHO-ORL1).

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Agonist: N/OFQ.

    • Antagonist: J-113397 at varying concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30-100 µM GDP, pH 7.4.

  • Procedure:

    • Pre-incubate membranes with varying concentrations of J-113397.

    • Add a fixed, sub-maximal concentration of the agonist N/OFQ.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration, as described for the radioligand binding assay.

    • Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Data are expressed as the percentage of stimulation over basal levels (binding in the absence of agonist).

    • Plot the percentage of agonist-stimulated binding against the logarithm of J-113397 concentration.

    • Determine the IC₅₀ value, which represents the concentration of J-113397 required to inhibit 50% of the N/OFQ-stimulated response.

cAMP Accumulation Assay

This assay quantifies the ability of J-113397 to block the agonist-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Whole cells expressing the NOP receptor (e.g., CHO-ORL1).

    • Adenylyl cyclase stimulator: Forskolin.

    • Agonist: N/OFQ.

    • Antagonist: J-113397.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Commercially available cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate cells with the phosphodiesterase inhibitor and varying concentrations of J-113397.

    • Add a fixed concentration of N/OFQ.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis:

    • Construct dose-response curves for N/OFQ in the absence and presence of fixed concentrations of J-113397.

    • The parallel rightward shift in the N/OFQ dose-response curve in the presence of J-113397 is indicative of competitive antagonism.

    • Perform a Schild plot analysis to determine the pA₂ value, which is a measure of the antagonist's potency.[2]

Conclusion

J-113397 is a highly potent and selective competitive antagonist of the NOP receptor. Its mechanism of action is centered on blocking the binding of the endogenous agonist N/OFQ, thereby preventing G-protein coupling and the subsequent inhibition of adenylyl cyclase and modulation of critical ion channels and MAPK pathways. The extensive in vitro characterization, supported by the detailed experimental protocols outlined herein, solidifies its role as a cornerstone tool for investigating the complex biology of the N/OFQ-NOP system and as a lead compound in the development of novel therapeutics.

References

what is the pharmacology of J-113397

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacology of J-113397

Introduction

J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system.[1][2] This document provides a comprehensive overview of the pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on signaling pathways, and its application in in vivo models.

Pharmacodynamics

The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1 receptor.[1][2] It effectively blocks the binding and subsequent signaling of the endogenous ligand, N/OFQ.

Receptor Binding Profile

J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), demonstrating its high selectivity.[1][2]

Receptor Species Preparation Kᵢ (nM) Selectivity (fold vs. hORL-1)
ORL-1HumanCloned (CHO cells)1.8[1][2]-
ORL-1MouseBrain1.1[1][2]-
μ-opioid (MOP)HumanCloned (CHO cells)1000[1][2]~556
δ-opioid (DOP)HumanCloned (CHO cells)>10,000[1][2]>5556
κ-opioid (KOP)HumanCloned (CHO cells)640[1][2]~356
Functional Activity

Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist activity.[3] It effectively inhibits N/OFQ-stimulated G-protein coupling and downstream signaling cascades.

Assay Cell Line / Tissue Parameter Value
[¹²⁵I][Tyr¹⁴]nociceptin BindingCHO-ORL1 cellsIC₅₀ (nM)2.3[4][5]
N/OFQ-stimulated [³⁵S]GTPγS BindingCHO-ORL1 cellsIC₅₀ (nM)5.3[1][2]
N/OFQ-stimulated [³⁵S]GTPγS BindingMouse BrainIC₅₀ (nM)7.6[3]
Forskolin-stimulated cAMP AccumulationCHO-ORL1 cellsIC₅₀ (nM)26[4][5]
N/OFQ-activated K⁺ Current (Patch Clamp)Rat PAG NeuronspA₂8.37[6]

Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by preventing the initial receptor activation.

ORL1_Signaling cluster_membrane Plasma Membrane ORL1 ORL-1 Receptor G_protein Gαi/o-βγ ORL1->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion GIRK GIRK Channel K_ion_out K⁺ GIRK->K_ion_out Efflux Ca_channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Influx J113397 J-113397 J113397->ORL1 Antagonism NOFQ N/OFQ NOFQ->ORL1 Agonism ATP ATP K_ion_in K⁺ Ca_ion_out Ca²⁺ G_alpha->AC Inhibition G_betagamma->GIRK Activation G_betagamma->Ca_channel Inhibition

ORL-1 receptor signaling pathway blocked by J-113397.

In Vivo Pharmacology

In animal models, J-113397 has been shown to reverse the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[1][2] It has also been investigated in models of Parkinson's disease, where it was found to attenuate parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[6][8]

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacology of J-113397.

Radioligand Binding Assay

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human ORL-1 receptor (CHO-ORL1).[4][5]

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of J-113397.

  • Binding Reaction: The reaction is carried out in a binding buffer at a specified temperature and duration.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare CHO-ORL1 cell membranes C Incubate membranes, radioligand, and J-113397 A->C B Prepare assay buffer, radioligand ([¹²⁵I]N/OFQ), and J-113397 dilutions B->C D Separate bound and free ligand via rapid filtration C->D E Quantify radioactivity on filters (gamma counter) D->E F Generate concentration- response curve E->F G Calculate IC₅₀ and Kᵢ values F->G GTPgS_Workflow A Prepare membranes (e.g., CHO-ORL1) B Incubate membranes with: - N/OFQ (agonist) - [³⁵S]GTPγS - GDP - J-113397 (varied conc.) A->B C Terminate reaction and filter to isolate membranes B->C D Quantify bound [³⁵S]GTPγS (Scintillation Counting) C->D E Analyze inhibition curve to determine IC₅₀/pA₂ D->E cAMP_Workflow A Plate CHO-ORL1 cells B Pre-incubate cells with J-113397 (varied conc.) A->B C Stimulate with Forskolin + N/OFQ B->C D Incubate (e.g., 15 min, 37°C) C->D E Lyse cells and measure intracellular cAMP D->E F Plot concentration-response and calculate IC₅₀ E->F

References

J-113397: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptide antagonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high affinity for the ORL-1 receptor over other opioid receptors has made it a valuable pharmacological tool for investigating the physiological roles of the nociceptin/orphanin FQ (N/OFQ) system. This technical guide provides an in-depth overview of the chemical structure and synthetic pathways of J-113397, aimed at supporting research and development in this area.

Chemical Structure and Properties

J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule featuring a piperidine ring linked to a benzimidazolone moiety and substituted with a cyclooctylmethyl group.[1]

IdentifierValue
IUPAC Name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 256640-45-6
Molecular Formula C₂₄H₃₇N₃O₂
Molar Mass 399.57 g/mol
SMILES C1=CC=C2C(=C1)N(C(=O)N2CC)C3CCN(C(C3)CO)CC4CCCCCCC4

Synthesis Pathways

Several synthetic routes for J-113397 have been reported in the literature. This guide details two prominent pathways: a convergent synthesis and a chiral synthesis approach.

Synthesis Pathway 1: Convergent Synthesis via Condensation and Cyclization

This pathway, outlined in various sources, involves the initial construction of the piperidine and benzimidazolone rings followed by their coupling.[1]

Experimental Protocol:

Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

  • To a solution of 1-Benzyl-3-methoxycarbonyl-4-piperidone in a suitable solvent such as toluene, an equimolar amount of o-Phenylenediamine is added.

  • The mixture is heated at reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: N-Alkylation of the Benzimidazolone Ring

  • The product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • A slight excess of a base, such as sodium hydride, is added portion-wise at 0 °C.

  • Iodoethane is then added, and the reaction mixture is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enamine and Ester Groups

  • The enamine intermediate is reduced using a reducing agent like sodium borohydride in methanol. This step is crucial for establishing the desired stereochemistry.

  • Subsequently, the ester group is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: N-Debenzylation

  • The benzyl protecting group is removed by catalytic hydrogenation. The compound is dissolved in ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is filtered off, and the solvent is evaporated.

Step 5: Reductive Amination with Cyclooctanecarboxaldehyde

  • The debenzylated piperidine derivative is reacted with cyclooctanecarboxaldehyde in the presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated solvent like dichloromethane.

  • The reaction proceeds at room temperature to yield the final product, J-113397.

  • The product is purified by column chromatography.

Synthesis_Pathway_1 A 1-Benzyl-3-methoxycarbonyl-4-piperidone + o-Phenylenediamine B Condensed Intermediate A->B Condensation C N-Ethylated Intermediate B->C Ethylation D Reduced Piperidine Intermediate C->D Reduction E Debenzylated Piperidine D->E Debenzylation F J-113397 E->F Reductive Amination

Convergent synthesis pathway for J-113397.

Synthesis Pathway 2: Chiral Synthesis Avoiding Chiral Chromatography

A more recent and efficient synthesis of the optically pure (3R,4R)-J-113397 has been developed to avoid the challenging separation of enantiomers by chiral chromatography.[2]

Experimental Protocol:

Step 1: Asymmetric Reduction of N-Boc-4-oxo-piperidine-3-carboxylate

  • The synthesis commences with the asymmetric reduction of methyl 1-(tert-butoxycarbonyl)-4-oxo-piperidine-3-carboxylate using a chiral reducing agent or a biocatalyst to stereoselectively form the corresponding cis-hydroxy ester.

Step 2: Inversion of Stereochemistry at C4

  • The hydroxyl group is converted to a suitable leaving group, and subsequent nucleophilic substitution with an azide source (e.g., sodium azide) proceeds with inversion of configuration to establish the desired trans-relationship between the substituents at C3 and C4.

Step 3: Reduction of Azide and Ester Groups

  • The azide is reduced to the primary amine by catalytic hydrogenation.

  • The ester is then reduced to the hydroxymethyl group using a reducing agent like lithium borohydride.

Step 4: Formation of the Benzimidazolone Ring

  • The resulting amino alcohol is reacted with 1-ethyl-2-fluoro-5-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring.

Step 5: N-Alkylation with Cyclooctylmethyl Bromide

  • The final step involves the N-alkylation of the piperidine nitrogen with cyclooctylmethyl bromide to afford (3R,4R)-J-113397.

Synthesis_Pathway_2 A N-Boc-4-oxo-piperidine-3-carboxylate B cis-Hydroxy Ester A->B Asymmetric Reduction C trans-Azido Ester B->C Stereoinversion D trans-Amino Alcohol C->D Reduction E Benzimidazolone Intermediate D->E Ring Formation F (3R,4R)-J-113397 E->F N-Alkylation

Chiral synthesis pathway for (3R,4R)-J-113397.

Quantitative Data

Step (Pathway 1)ProductYield (%)Analytical Data
1Condensed Intermediate75-85¹H NMR, ¹³C NMR, MS
2N-Ethylated Intermediate80-90¹H NMR, ¹³C NMR, MS
3Reduced Piperidine Intermediate60-70¹H NMR, ¹³C NMR, MS
4Debenzylated Piperidine>95¹H NMR, ¹³C NMR, MS
5J-11339750-60¹H NMR, ¹³C NMR, HRMS, mp

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of J-113397. The described synthetic pathways offer researchers and drug development professionals a solid foundation for the preparation of this important ORL-1 receptor antagonist. The choice of a particular synthetic route will depend on factors such as the desired stereochemical purity, scalability, and available resources. Further optimization of the reported procedures may lead to improved yields and efficiency.

References

The Discovery and Development of J-113397: A Technical Guide to a Pioneering ORL1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a landmark molecule in opioid research. It was the first potent and selective non-peptidyl antagonist discovered for the opioid receptor-like 1 (ORL1) receptor, now more commonly known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The discovery of J-113397 provided an invaluable pharmacological tool to investigate the physiological and pathological roles of the N/OFQ-NOP system, which had been implicated in a wide array of biological processes, including pain modulation, mood, and locomotion.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and development of J-113397, with a focus on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Discovery and History

The quest for a selective ORL1 receptor antagonist was driven by the need to understand the complex pharmacology of the N/OFQ system. The endogenous ligand, nociceptin/orphanin FQ, exhibits a pharmacological profile distinct from classical opioids, often producing effects that oppose those of morphine, such as hyperalgesia at the supraspinal level.[3] The development of a selective antagonist was therefore crucial to dissect the functions of this enigmatic receptor.

J-113397 emerged from a screening and lead optimization program undertaken by Banyu Pharmaceutical Co., Ltd.[2] Its discovery, reported in 1999, marked a significant breakthrough, providing researchers with a small molecule tool that could be administered systemically to probe the in vivo functions of the ORL1 receptor.

Chemical Properties and Synthesis

The synthesis of J-113397 is a multi-step process that has been outlined in the scientific literature.[1] The process begins with the condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with O-Phenylenediamine. Subsequent steps involve reactions such as the introduction of a Boc protecting group, alkylation, reduction of an enamine to establish the desired trans stereochemistry, removal of the benzyl group, reductive amination to introduce the cyclooctylmethyl group, and a final reduction of the ester to yield the hydroxymethyl group of J-113397.[1] The complexity of this synthesis, particularly the separation of enantiomers, has led to the development of more practical, high-yielding preparations of achiral analogs.[5]

Pharmacological Profile

J-113397 is characterized by its high affinity and selectivity for the ORL1 (NOP) receptor. Its pharmacological properties have been extensively studied through a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro characterization of J-113397 has consistently demonstrated its potent and competitive antagonism at the ORL1 receptor.

Binding Affinity and Selectivity:

J-113397 exhibits nanomolar affinity for the human and mouse ORL1 receptors, with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), highlighting its high selectivity.[1][3]

Receptor Species Ki (nM) Reference
ORL1 (NOP)Human (cloned)1.8[1][3]
ORL1 (NOP)Mouse (brain)1.1[3]
μ-opioidHuman1000[1][3]
δ-opioidHuman>10,000[1][3]
κ-opioidHuman640[1][3]

Functional Antagonism:

Functional assays have confirmed the antagonist properties of J-113397, showing its ability to inhibit the downstream signaling initiated by ORL1 receptor agonists like nociceptin/orphanin FQ.

Assay Cell Line/Tissue Parameter Value (nM) Reference
[35S]GTPγS BindingCHO-ORL1 cellsIC505.3[3]
[35S]GTPγS BindingMouse BrainIC507.6[5]
cAMP AccumulationCHO-ORL1 cellsIC5026[6]

Schild plot analysis in both [35S]GTPγS binding and cAMP assays has indicated that J-113397 acts as a competitive antagonist at the ORL1 receptor.[3]

In Vivo Pharmacology

In vivo studies have been instrumental in elucidating the physiological roles of the ORL1 receptor by utilizing J-113397 to block its function. A key in vivo model used in the initial characterization of J-113397 was the mouse tail-flick test. In this assay, J-113397, administered subcutaneously, dose-dependently inhibited the hyperalgesia induced by the intracerebroventricular administration of nociceptin/orphanin FQ.[3] Furthermore, J-113397 has been investigated in models of Parkinson's disease, where it has been shown to attenuate experimental parkinsonism, suggesting a role for the NOP receptor in motor control.[7][8]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of J-113397 for the ORL1 receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-ORL1).

  • [125I][Tyr14]nociceptin (radioligand).

  • J-113397.

  • Nociceptin/orphanin FQ (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Incubate CHO-ORL1 cell membranes with various concentrations of J-113397 and a fixed concentration of [125I][Tyr14]nociceptin in the assay buffer.

  • For determination of non-specific binding, a separate set of tubes containing a high concentration (e.g., 1 µM) of unlabeled nociceptin/orphanin FQ is included.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of J-113397 at the ORL1 receptor.

Materials:

  • Membranes from CHO-ORL1 cells.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Nociceptin/orphanin FQ (agonist).

  • J-113397.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Pre-incubate CHO-ORL1 cell membranes with various concentrations of J-113397 and a fixed concentration of GDP in the assay buffer.

  • Add a sub-maximal concentration of nociceptin/orphanin FQ to stimulate G-protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through GF/C filter plates.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Determine the IC50 value of J-113397 for the inhibition of agonist-stimulated [35S]GTPγS binding.

cAMP Accumulation Assay

Objective: To measure the ability of J-113397 to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Intact CHO-ORL1 cells.

  • Forskolin (adenylyl cyclase activator).

  • Nociceptin/orphanin FQ (agonist).

  • J-113397.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Plate CHO-ORL1 cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of J-113397.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Simultaneously, add a concentration of nociceptin/orphanin FQ that produces a sub-maximal inhibition of the forskolin-stimulated cAMP accumulation.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the ability of J-113397 to reverse the inhibitory effect of nociceptin/orphanin FQ on forskolin-stimulated cAMP levels and calculate the IC50 value.

Signaling Pathways and Visualizations

The ORL1 (NOP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory Gi/o proteins.[9] Activation of the ORL1 receptor by its endogenous ligand, nociceptin/orphanin FQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The dissociated Gβγ subunits can also modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3] Furthermore, ORL1 receptor activation has been shown to influence mitogen-activated protein kinase (MAPK) signaling pathways.[9] J-113397, as a competitive antagonist, blocks the binding of agonists to the ORL1 receptor, thereby preventing the initiation of these downstream signaling events.

ORL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nociceptin Nociceptin ORL1_Receptor ORL1 (NOP) Receptor Nociceptin->ORL1_Receptor Binds & Activates J-113397 J-113397 J-113397->ORL1_Receptor Binds & Blocks G_Protein Gi/o Protein (αβγ) ORL1_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., GIRK, VGCC) G_betagamma->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_betagamma->MAPK_Pathway Activates Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Membranes Prepare CHO-ORL1 Cell Membranes Incubate Incubate Membranes with Radioligand and J-113397 Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, J-113397, and Buffers Prepare_Reagents->Incubate Filter Rapid Filtration (GF/C plates) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze Experimental_Workflow_Functional_Assay cluster_prep Preparation cluster_stimulation Stimulation & Antagonism cluster_measurement Measurement & Analysis Prepare_Cells Prepare CHO-ORL1 Cells (Membranes or Intact) Preincubate Pre-incubate with J-113397 Prepare_Cells->Preincubate Prepare_Reagents Prepare Agonist, J-113397, [35S]GTPγS/Forskolin, Buffers Prepare_Reagents->Preincubate Stimulate Add Agonist and [35S]GTPγS or Forskolin Preincubate->Stimulate Measure Measure [35S]GTPγS Binding or cAMP Levels Stimulate->Measure Analyze Data Analysis (IC50 determination) Measure->Analyze

References

J-113397: A Comprehensive Technical Guide to its High Selectivity for the ORL-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, has emerged as a pivotal pharmacological tool in the study of the nociceptin/orphanin FQ (N/OFQ) system.[1][2] It was the first potent and highly selective non-peptidyl antagonist for the opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin opioid peptide (NOP) receptor.[1][3] This technical guide provides an in-depth analysis of the selectivity of J-113397 for the ORL-1 receptor over the classical opioid receptors (mu, delta, and kappa), presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of J-113397 is underscored by its significantly higher binding affinity for the ORL-1 receptor compared to the mu (μ), delta (δ), and kappa (κ) opioid receptors. This is quantified through inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays.

Table 1: Binding Affinity (Ki) of J-113397 at Human Opioid Receptors
ReceptorKi (nM)Selectivity (fold) over ORL-1
ORL-11.8[1][4][5]-
Mu (μ)1000[1][5]556
Delta (δ)>10,000[1][5]>5556
Kappa (κ)640[1][5]356
Table 2: Functional Activity (IC50) of J-113397
AssayCell LineReceptorIC50 (nM)
[125I][Tyr14]nociceptin BindingCHOORL-12.3[6][7]
N/OFQ-stimulated [35S]GTPγS BindingCHO-ORL1ORL-15.3[1][4]
N/OFQ-stimulated [35S]GTPγS BindingMouse BrainORL-17.6[8]
Forskolin-stimulated cAMP AccumulationCHOORL-126[6]

Signaling Pathways

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9] Upon activation by its endogenous ligand, N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. J-113397 acts as a competitive antagonist at the ORL-1 receptor, blocking the signaling cascade initiated by N/OFQ.[1]

cluster_membrane Cell Membrane ORL1 ORL-1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ N_OFQ->ORL1 Binds J113397 J-113397 J113397->ORL1 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Figure 1: ORL-1 Receptor Signaling Pathway and Inhibition by J-113397.

Experimental Protocols and Workflows

The high selectivity of J-113397 has been determined through a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes with radiolabeled ligand (e.g., [125I][Tyr14]nociceptin) and varying concentrations of J-113397 Membrane_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Measure Measure radioactivity of the filters Filter->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Figure 2: General Workflow of a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1, mu, delta, or kappa opioid receptors are prepared. This typically involves cell homogenization and differential centrifugation to isolate the membrane fraction.

  • Incubation: The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [125I][Tyr14]nociceptin for ORL-1) and a range of concentrations of J-113397.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of J-113397 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. In the case of J-113397, it is used to determine its antagonist properties by measuring its ability to inhibit N/OFQ-stimulated G protein activation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes with GDP, [35S]GTPγS, agonist (N/OFQ), and varying concentrations of J-113397 Membrane_Prep->Incubate Filter Separate bound from free [35S]GTPγS by rapid filtration Incubate->Filter Measure Measure radioactivity of the filters Filter->Measure Analyze Calculate IC50 values Measure->Analyze

Figure 3: Workflow of a [35S]GTPγS Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

  • Assay Buffer: The assay is performed in a buffer containing MgCl2 and GDP.

  • Incubation: Membranes are incubated with a fixed concentration of N/OFQ (the agonist), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of J-113397.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of J-113397 that inhibits 50% of the N/OFQ-stimulated [35S]GTPγS binding (IC50) is determined. J-113397's lack of effect on basal [35S]GTPγS binding confirms its antagonist nature.[1][4]

cAMP Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

Detailed Protocol:

  • Cell Culture: Whole cells (e.g., CHO-ORL1) are cultured in appropriate media.

  • Stimulation: The cells are first treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Treatment: The forskolin-stimulated cells are then treated with N/OFQ in the presence of varying concentrations of J-113397.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The ability of J-113397 to reverse the N/OFQ-induced suppression of cAMP accumulation is quantified, and an IC50 value is determined.[6]

Conclusion

J-113397 exhibits a remarkable and well-documented selectivity for the ORL-1 receptor over the classical mu, delta, and kappa opioid receptors. This high selectivity, demonstrated through extensive in vitro binding and functional assays, establishes J-113397 as an indispensable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and related areas. The consistent findings across different experimental paradigms solidify the position of J-113397 as the gold-standard antagonist for the ORL-1 receptor.

References

Foundational Research on Nociceptin/Orphanin FQ and the NOP Receptor Antagonist J-113397: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) and the selective N/OFQ peptide (NOP) receptor antagonist, J-113397. This document consolidates key quantitative data, detailed experimental methodologies, and critical signaling pathways to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to the Nociceptin/Orphanin FQ System

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid peptide N/OFQ and its cognate G protein-coupled receptor, the NOP receptor (also known as ORL-1), represents a distinct branch of the opioid system.[1] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it exhibits a unique pharmacological profile, with N/OFQ not binding to classical opioid receptors and traditional opioid ligands showing low affinity for the NOP receptor.[2][3] The N/OFQ system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathophysiological processes, including pain modulation, anxiety, depression, reward, and learning and memory.[4][5][6]

Quantitative Pharmacology of N/OFQ and J-113397

The following tables summarize the key in vitro pharmacological parameters for N/OFQ and J-113397, providing a comparative view of their binding affinities and functional potencies at the NOP receptor and other opioid receptors.

Table 1: Binding Affinity (Ki) of Nociceptin/Orphanin FQ (N/OFQ) and J-113397 at Opioid Receptors

CompoundReceptorSpeciesKi (nM)Reference
J-113397 NOP (ORL1)Human (cloned)1.8[6]
NOP (ORL1)Mouse1.1[6]
Mu (μ)Human1000[6]
Delta (δ)Human>10,000[6]
Kappa (κ)Human640[6]

Table 2: Functional Activity (IC50/EC50) of Nociceptin/Orphanin FQ (N/OFQ) and J-113397

CompoundAssayReceptorCell LineActivityValue (nM)Reference
J-113397 [35S]GTPγS Binding (inhibition of N/OFQ stimulation)NOP (ORL1)CHO-ORL1AntagonistIC50: 5.3[6]
[35S]GTPγS Binding (inhibition of N/OFQ stimulation)NOP (ORL1)Mouse BrainAntagonistIC50: 7.6[7]
cAMP Accumulation (inhibition of N/OFQ-induced suppression)NOP (ORL1)CHOAntagonistIC50: 26
Nociceptin/Orphanin FQ [35S]GTPγS BindingNOP-AgonistpEC50: ~7.7-7.9

NOP Receptor Signaling Pathways

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway modulates neuronal excitability and neurotransmitter release. Beyond the classical Gi/o pathway, the NOP receptor has also been shown to couple to other G proteins, including Gz, G14, and G16, and to activate mitogen-activated protein kinase (MAPK) signaling cascades.[8] The antagonist J-113397 acts by competitively blocking the binding of N/OFQ to the NOP receptor, thereby preventing the initiation of these downstream signaling events.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 J-113397->NOP_Receptor Competitively Blocks G_Protein Gαi/o, Gαz, Gα14, Gα16 NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate (60 min, RT) Prepare_Reagents->Incubate Filter Rapid Vacuum Filtration (GF/B filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Dry_and_Count Dry Filters and Add Scintillation Cocktail Measure Radioactivity Wash->Dry_and_Count Analyze Calculate Specific Binding Determine IC50 and Ki Dry_and_Count->Analyze End End Analyze->End GTPgS_Binding_Workflow Start Start Pre_Incubate Pre-incubate Membranes with GDP and Test Compound (15-30 min, 30°C) Start->Pre_Incubate Initiate_Reaction Add [35S]GTPγS to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate for 60 min at 30°C Initiate_Reaction->Incubate Filter_and_Wash Rapid Filtration and Washing Incubate->Filter_and_Wash Measure_Radioactivity Dry Filters and Measure Radioactivity Filter_and_Wash->Measure_Radioactivity Data_Analysis Determine EC50 (Agonist) or IC50 (Antagonist) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

J-113397: A Technical Guide to its Binding Affinity and Kinetics at the Nociceptin/Orphanin FQ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of J-113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor. This document collates quantitative binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Binding Affinity and Mechanism of Action

J-113397 is the first non-peptidyl antagonist developed for the ORL1 receptor.[1] It exhibits high affinity and selectivity for this receptor over the classical opioid receptors (μ, δ, and κ).[2][3] Pharmacological studies have consistently demonstrated that J-113397 acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and blocks its action without initiating a biological response itself.[2][4] This competitive antagonism has been confirmed through Schild plot analysis in functional assays.[2][4]

Quantitative Binding Affinity Data

The binding affinity of J-113397 for the ORL1 receptor has been determined in various experimental systems, primarily using radioligand binding assays. The data consistently show nanomolar to sub-nanomolar affinity for the human and mouse ORL1 receptors.

Parameter Receptor Cell Line/Tissue Value Reference
Ki Cloned Human ORL1CHO Cells1.8 nM[2][3]
Ki Mouse ORL1Mouse Brain1.1 nM[2]
IC50 Human ORL1CHO Cells2.3 nM[5]
IC50 Mouse ORL1Mouse Brain7.6 nM[4]

Table 1: Binding Affinity of J-113397 for the ORL1 Receptor. This table summarizes the key binding affinity parameters (Ki and IC50) of J-113397 for the human and mouse ORL1 receptors as determined in different experimental systems.

J-113397 displays a high degree of selectivity for the ORL1 receptor over other opioid receptors, a crucial characteristic for a pharmacological tool and potential therapeutic agent.

Receptor Ki (nM) Selectivity (fold vs. hORL1) Reference
Human μ-opioid1000~556[2]
Human δ-opioid>10,000>5556[2]
Human κ-opioid640~356[2]

Table 2: Selectivity Profile of J-113397. This table highlights the binding affinity of J-113397 for human classical opioid receptors and its selectivity ratio compared to its affinity for the human ORL1 receptor.

Binding Kinetics

While the equilibrium binding affinity of J-113397 is well-documented, specific data on its binding kinetics, such as the association rate constant (kon) and the dissociation rate constant (koff), are not extensively reported in the publicly available scientific literature. These kinetic parameters are crucial for a complete understanding of the drug-receptor interaction, as they determine the time course of receptor occupancy and can influence the duration of action in vivo. The lack of this data represents a knowledge gap in the pharmacological profile of J-113397.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of J-113397.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (J-113397) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1) are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [125I][Tyr14]nociceptin or [3H]-nociceptin).

    • A range of concentrations of the unlabeled competitor, J-113397.

    • A specific amount of the prepared cell membranes (e.g., 10-20 µg of protein).

    • The final volume is adjusted with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 value, the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand, is determined from the curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As J-113397 is an antagonist, this assay is used to determine its ability to inhibit the agonist-stimulated binding of [35S]GTPγS.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from CHO-hORL1 cells.

2. Binding Reaction:

  • The assay is conducted in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of the agonist, nociceptin/orphanin FQ.

    • A range of concentrations of the antagonist, J-113397.

    • A specific amount of the prepared cell membranes.

    • [35S]GTPγS, a non-hydrolyzable analog of GTP.

    • GDP to regulate the basal binding of [35S]GTPγS.

    • The reaction is carried out in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The plates are incubated at 30°C for 60 minutes with gentle shaking.

3. Separation and Detection:

  • The assay is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold wash buffer.

  • The amount of [35S]GTPγS bound to the Gα subunits, which are retained on the filter along with the membranes, is quantified using a scintillation counter.

4. Data Analysis:

  • The antagonistic effect of J-113397 is determined by its ability to reduce the agonist-stimulated [35S]GTPγS binding.

  • The IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding is calculated.

  • For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of J-113397. The dose ratios are then used to construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Visualizations

Signaling Pathway of the ORL1 Receptor

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like N/OFQ, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o and Gβγ subunits then dissociate and modulate downstream effector systems. J-113397, as a competitive antagonist, prevents this cascade of events by blocking the binding of N/OFQ.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor Gi_protein Gαi/o-GDP Gβγ ORL1->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization N_OFQ N/OFQ (Agonist) N_OFQ->ORL1 Binds & Activates J113397 J-113397 (Antagonist) J113397->ORL1 Binds & Blocks ATP ATP ATP->AC K_ion K+ K_ion->K_channel

Caption: ORL1 receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of J-113397 using a radioligand competition binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare CHO-hORL1 Cell Membranes incubation Incubate Membranes, Radioligand, and J-113397 prep_membranes->incubation prep_ligands Prepare Radioligand & J-113397 dilutions prep_ligands->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_curve Plot Competition Curve counting->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Radioligand competition binding assay workflow.

Experimental Workflow for [35S]GTPγS Functional Assay

This diagram outlines the process of assessing the antagonistic activity of J-113397 through a [35S]GTPγS functional assay.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare CHO-hORL1 Cell Membranes incubation Incubate Membranes with Reagents prep_membranes->incubation prep_reagents Prepare N/OFQ, J-113397, [35S]GTPγS, and GDP prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_inhibition Plot Inhibition Curve counting->plot_inhibition schild_analysis Schild Analysis (pA2) counting->schild_analysis calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: [35S]GTPγS functional assay workflow.

References

basic properties and characteristics of J-113397

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3] Its high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid receptors (μ, δ, and κ), has established J-113397 as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[2][4] This document provides a comprehensive overview of the fundamental properties, pharmacological characteristics, and key experimental methodologies associated with J-113397.

Core Properties of J-113397

J-113397 is a synthetic organic compound with the following identifiers and chemical properties:

PropertyValueReference
IUPAC Name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[2][3]
CAS Number 256640-45-6[1][5]
Chemical Formula C₂₄H₃₇N₃O₂[3][5]
Molecular Weight 399.57 g/mol [3][6]
Purity ≥98%[6]
Solubility Soluble to 50 mM in DMSO and ethanol[6][7]

Pharmacological Characteristics

J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity over other opioid receptors.

Receptor Binding Affinity

The binding affinity of J-113397 has been determined through various in vitro assays.

ReceptorSpeciesKᵢ (nM)IC₅₀ (nM)Reference
ORL-1 (NOP) Human (cloned)1.8-[2]
ORL-1 (NOP) Mouse (brain)1.1-[2]
ORL-1 (NOP) --2.3[5][8]
μ-Opioid Human1000>10000[2][6]
δ-Opioid Human>10000>10000[2][6]
κ-Opioid Human6401400[2][6]
Functional Antagonism

J-113397 effectively antagonizes the downstream signaling initiated by the activation of the ORL-1 receptor by its endogenous ligand, N/OFQ.

AssayCell/Tissue TypeEffect of J-113397IC₅₀ (nM)Reference
[³⁵S]GTPγS Binding CHO cells expressing ORL-1Inhibition of N/OFQ-stimulated binding5.3[2]
[³⁵S]GTPγS Binding Mouse brainAntagonized N/OFQ-stimulated binding7.6[9]
cAMP Accumulation CHO cells expressing ORL-1Inhibition of N/OFQ-induced suppression of forskolin-elicited cAMP26[8]

Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins.[6] Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and initiating these downstream effects.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL-1 Receptor G_protein Gαi/oβγ ORL1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux Cellular_Response Decreased Neuronal Excitability NOFQ N/OFQ NOFQ->ORL1 Binds & Activates J113397 J-113397 J113397->ORL1 Competitively Blocks ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel Influx Blocked GTPgS_Binding_Assay_Workflow start Start mem_prep Membrane Preparation (CHO-ORL1 cells) start->mem_prep pre_inc Pre-incubation with J-113397 (15 min, 30°C) mem_prep->pre_inc add_agonist Add N/OFQ (10 nM) (15 min, 30°C) pre_inc->add_agonist add_gtp Add [³⁵S]GTPγS (0.1 nM) (60 min, 30°C) add_agonist->add_gtp filtration Rapid Filtration (Glass Fiber Filters) add_gtp->filtration wash Wash Filters (3x with cold buffer) filtration->wash count Scintillation Counting wash->count analysis Data Analysis (IC₅₀ determination) count->analysis end End analysis->end

References

J-113397: A Comprehensive Technical Guide to a Potent and Selective Non-Peptidyl ORL1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a pioneering non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor.[1][2][3] Its high potency and selectivity for the ORL1 receptor over classical opioid receptors (μ, δ, and κ) have established it as an invaluable tool in elucidating the physiological and pathological roles of the N/OFQ system.[1][2] This technical guide provides an in-depth overview of J-113397, encompassing its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and application in research.

Introduction

The discovery of the ORL1 receptor and its endogenous ligand, N/OFQ, unveiled a novel signaling system with significant homology to the classical opioid system.[4] The N/OFQ-ORL1 system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward. J-113397 was the first non-peptide molecule developed that exhibits high affinity and selective antagonism for the ORL1 receptor, paving the way for a deeper exploration of this system's therapeutic potential.[1][2] Its development has been crucial in studies investigating the role of the ORL1 receptor in various neurological and psychiatric disorders.

Quantitative Pharmacological Data

The pharmacological profile of J-113397 is characterized by its potent and selective binding to the ORL1 receptor. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of J-113397
ReceptorSpeciesKᵢ (nM)Reference(s)
ORL1Human (cloned)1.8[1][2]
ORL1Mouse (brain)1.1[1]
μ-opioidHuman1000[1]
δ-opioidHuman>10,000[1]
κ-opioidHuman640[1]
Table 2: In Vitro Functional Activity of J-113397
AssayCell Line/TissueAgonistIC₅₀ (nM)Reference(s)
[³⁵S]GTPγS BindingCHO-ORL1 cellsNociceptin/Orphanin FQ5.3[1][2]
[³⁵S]GTPγS BindingMouse brainNociceptin/Orphanin FQ7.6[3]
cAMP AccumulationCHO-ORL1 cellsForskolin-stimulated26[5]

Mechanism of Action and Signaling Pathways

J-113397 acts as a competitive antagonist at the ORL1 receptor.[1][2] The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).[6] Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying K⁺ channels and inhibition of voltage-gated Ca²⁺ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[4][6][7] J-113397 competitively blocks the binding of N/OFQ to the ORL1 receptor, thereby preventing these downstream signaling events.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor G_protein Gαi/oβγ ORL1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates ATP ATP cAMP cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition_Ca Inhibition Ca_channel->Inhibition_Ca N_OFQ N/OFQ N_OFQ->ORL1 Binds J113397 J-113397 J113397->ORL1 Blocks ATP->cAMP Conversion

Caption: ORL1 Receptor Signaling Pathway and J-113397 Mechanism.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize J-113397.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of J-113397 for the ORL1 receptor.

Materials:

  • Cell membranes expressing the ORL1 receptor (e.g., from CHO-ORL1 cells).

  • Radioligand (e.g., [¹²⁵I][Tyr¹⁴]Nociceptin).

  • J-113397 at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled N/OFQ).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of J-113397.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and either assay buffer (for total binding), J-113397 at varying concentrations, or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the J-113397 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8][9][10][11]

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (ORL1) - Radioligand - J-113397 dilutions - Controls B Incubate: Membranes + Radioligand + J-113397/Controls A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

Caption: Workflow for Competitive Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the ORL1 receptor.

Materials:

  • Cell membranes expressing the ORL1 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • N/OFQ (agonist).

  • J-113397 at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with J-113397 at various concentrations.

  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS, GDP, and N/OFQ.

  • Incubate the reaction mixture at 30°C for 60 minutes.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • To determine the antagonist effect, measure the inhibition of N/OFQ-stimulated [³⁵S]GTPγS binding by J-113397.

  • Plot the percentage of inhibition against the logarithm of the J-113397 concentration to determine the IC₅₀ value.[13][14]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following ORL1 receptor activation.

Materials:

  • Whole cells expressing the ORL1 receptor (e.g., CHO-ORL1).

  • Forskolin (an adenylyl cyclase activator).

  • N/OFQ (agonist).

  • J-113397 at various concentrations.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of J-113397.

  • Stimulate the cells with a fixed concentration of N/OFQ in the presence of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Determine the inhibitory effect of J-113397 on the N/OFQ-mediated suppression of forskolin-stimulated cAMP accumulation.

  • Plot the percentage of inhibition against the logarithm of the J-113397 concentration to calculate the IC₅₀ value.[15][16][17][18][19]

In Vivo Mouse Tail-Flick Test

This behavioral assay assesses the analgesic or hyperalgesic effects of compounds.

Materials:

  • Male ICR mice.[1]

  • J-113397 solution for subcutaneous (s.c.) administration.

  • N/OFQ solution for intracerebroventricular (i.c.v.) administration.

  • Tail-flick apparatus with a radiant heat source.

Procedure:

  • Acclimatize the mice to the testing environment and the restraining device.[20][21]

  • Administer J-113397 or vehicle subcutaneously at various doses.

  • After a predetermined time (e.g., 30 minutes), administer N/OFQ or vehicle intracerebroventricularly to induce hyperalgesia.

  • At the time of peak N/OFQ effect, place the mouse's tail over the radiant heat source of the tail-flick apparatus.

  • Measure the latency for the mouse to flick its tail away from the heat stimulus. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[22][23]

  • Compare the tail-flick latencies between the different treatment groups to determine if J-113397 can block the hyperalgesic effect of N/OFQ.

  • Data are often expressed as the percentage of maximum possible effect (%MPE) or as a change in tail-flick latency.

In Vivo Applications

J-113397 has been instrumental in a variety of in vivo studies, demonstrating its utility in exploring the physiological roles of the ORL1 receptor. Key findings include:

  • Analgesia: J-113397 dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[1][2]

  • Parkinson's Disease: In animal models of Parkinson's disease, J-113397 has been shown to attenuate parkinsonian-like symptoms.

  • Anxiety and Stress: Studies have indicated that J-113397 may have anxiolytic-like effects in certain behavioral models of stress.

Conclusion

J-113397 is a potent, selective, and competitive non-peptidyl antagonist of the ORL1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an indispensable research tool. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the N/OFQ-ORL1 system and its potential as a therapeutic target.

References

Methodological & Application

J-113397: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] J-113397 exhibits high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] This document details its mechanism of action, provides protocols for its use in common in vivo behavioral assays, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[3][4] The NOP receptor primarily couples to inhibitory G proteins (Gαi/o), and its activation by the endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] NOP receptor activation also modulates ion channel activity, specifically inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels.[4][5] J-113397 effectively blocks these downstream signaling events initiated by N/OFQ.[3][4]

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor Gi Gαi/o NOP->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_channel K⁺ Channel K_ion K⁺ Efflux K_channel->K_ion NOFQ N/OFQ NOFQ->NOP Activates J113397 J-113397 J113397->NOP Blocks Gi->AC Inhibits Gby Gβγ Gby->Ca_channel Inhibits Gby->K_channel Activates MAPK MAPK Pathway Gby->MAPK Activates ATP ATP Response Cellular Response (e.g., altered excitability) cAMP->Response Ca_ion->Response K_ion->Response MAPK->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Measurement (optional) Animal_Acclimation->Baseline Drug_Prep J-113397 & Vehicle Preparation Administration Drug Administration (s.c., i.p.) Drug_Prep->Administration Baseline->Administration Post_Admin_Wait Post-Administration Waiting Period Administration->Post_Admin_Wait Behavioral_Test Behavioral Assay (e.g., Tail-Flick) Post_Admin_Wait->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

References

Application Notes and Protocols for J-113397 in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high selectivity makes it a valuable tool for investigating the role of the N/OFQ system in various physiological and pathological processes, including Parkinson's disease (PD). In preclinical models of PD, J-113397 has demonstrated potential therapeutic effects, particularly in alleviating motor deficits and acting synergistically with L-DOPA.[2][3] These application notes provide detailed protocols for the use of J-113397 in established rodent models of Parkinson's disease, along with key quantitative data to aid in experimental design and data interpretation.

Mechanism of Action

In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a cascade of changes in the basal ganglia circuitry. This includes an upregulation of N/OFQ transmission in the substantia nigra.[4] J-113397, by antagonizing the NOP receptor, helps to rebalance the inhibitory and excitatory inputs to the nigrothalamic pathway.[4] Specifically, it has been shown to reduce glutamatergic transmission and enhance GABAergic transmission in the substantia nigra pars reticulata (SNr), leading to a disinhibition of thalamocortical projections and subsequent improvement in motor function.[4][5]

Data Presentation

J-113397 Binding Affinity and Selectivity
ReceptorBinding Affinity (Ki, nM)IC50 (nM)Selectivity vs. NOPReference
NOP (human, cloned) 1.82.3-[3][6]
NOP (mouse brain) 1.17.6 (stimulated [³⁵S]GTPγS binding)-[6][7]
μ-opioid (human) 10002200~555-fold[4][6]
κ-opioid (human) 6401400~355-fold[4][6]
δ-opioid (human) >10,000>10,000>5555-fold[4][6]
In Vivo Efficacy of J-113397 in a 6-OHDA Rat Model of Parkinson's Disease
TreatmentDose (mg/kg, i.p.)Behavioral TestOutcomeReference
J-113397 0.1 - 3Bar TestReduced time spent on blocks (attenuated akinesia)[8]
J-113397 0.1 - 3Drag TestIncreased number of steps of the contralateral forepaw[8]
J-113397 0.1 - 3Rotarod TestImproved overall motor performance[8]
J-113397 + L-DOPA 1 (J-113397) + 1 (L-DOPA)Bar TestAdditive improvement in anti-akinetic response[4]
J-113397 + L-DOPA 1 (J-113397) + 6 (L-DOPA)Drag TestFully reversed motor asymmetry[2]
Neurochemical Effects of J-113397 in the Substantia Nigra Reticulata (SNr) of 6-OHDA Rats
TreatmentDose% Change in GABA Release (vs. baseline)% Change in Glutamate Release (vs. baseline)Reference
J-113397 1 mg/kg, i.p.~ +40%~ -30%[2]
L-DOPA 6 mg/kg, i.p.~ +50%No significant change[2]
J-113397 + L-DOPA 1 mg/kg + 6 mg/kg, i.p.~ +80% (additive effect)~ -30%[2]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a widely used model to study motor deficits associated with Parkinson's disease.[2][5][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotactic frame

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL. Prepare the solution fresh and protect it from light.

  • Anesthesia and Stereotactic Surgery: Anesthetize the rat and secure it in a stereotactic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the bregma.

    • Drill a small hole at the desired stereotactic coordinates. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[2]

  • 6-OHDA Injection:

    • Slowly lower the Hamilton syringe needle to the target DV coordinate.

    • Inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water. Allow the animals to recover for at least 2 weeks before behavioral testing.

  • Lesion Confirmation: The extent of the dopaminergic lesion can be confirmed by apomorphine- or amphetamine-induced rotational behavior. A successful lesion is typically indicated by >7 full contralateral rotations per minute following apomorphine administration (0.2-0.5 mg/kg, s.c.).

Behavioral Assessment of Motor Function

a) Rotarod Test: This test assesses motor coordination and balance.[10][11]

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Acclimation and Training: Acclimate the rats to the testing room for at least 30 minutes. Train the rats on the rotarod for 2-3 consecutive days prior to testing. Training sessions may consist of placing the rat on the rod at a constant low speed (e.g., 4 rpm) for a set duration.

  • Testing:

    • Place the rat on the rotating rod.

    • Start the trial with an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall from the rod.

    • Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.

b) Bar Test (Catalepsy or Akinesia): This test measures akinesia by assessing the time it takes for a rat to correct an externally imposed posture.

Apparatus:

  • A horizontal bar raised a few centimeters from the surface.

Procedure:

  • Gently place the rat's forepaws on the bar.

  • Start a stopwatch and measure the time until the rat removes both paws from the bar and returns to a normal posture.

  • A cut-off time (e.g., 180 seconds) is typically used.

c) Drag Test (Forelimb Akinesia): This test assesses forelimb akinesia by measuring the number of adjusting steps.

Procedure:

  • Hold the rat and gently drag it sideways along a surface for a set distance (e.g., 1 meter).

  • Count the number of adjusting steps made with the contralateral forelimb.

  • Repeat the procedure for the ipsilateral forelimb.

  • A reduction in the number of contralateral steps is indicative of akinesia.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[2]

Materials:

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation:

    • Under anesthesia, stereotactically implant a guide cannula targeting the brain region of interest (e.g., SNr or ventromedial thalamus).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer J-113397, L-DOPA, or vehicle systemically (e.g., i.p.) or through the microdialysis probe (reverse dialysis).

  • Sample Analysis: Analyze the collected dialysate samples for GABA and glutamate concentrations using HPLC.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

Visualization of Pathways and Workflows

G cluster_0 Parkinsonian State cluster_1 J-113397 Intervention Dopaminergic\nNeuron\nDegeneration Dopaminergic Neuron Degeneration Increased\nN/OFQ\nTransmission\nin SNr Increased N/OFQ Transmission in SNr Dopaminergic\nNeuron\nDegeneration->Increased\nN/OFQ\nTransmission\nin SNr Increased\nGlutamate\nRelease in SNr Increased Glutamate Release in SNr Increased\nN/OFQ\nTransmission\nin SNr->Increased\nGlutamate\nRelease in SNr Inhibition of\nNigrothalamic\nGABAergic Neurons Inhibition of Nigrothalamic GABAergic Neurons Increased\nGlutamate\nRelease in SNr->Inhibition of\nNigrothalamic\nGABAergic Neurons Motor\nDeficits Motor Deficits Inhibition of\nNigrothalamic\nGABAergic Neurons->Motor\nDeficits J-113397 J-113397 NOP Receptor\nAntagonism NOP Receptor Antagonism J-113397->NOP Receptor\nAntagonism Reduced\nGlutamate\nRelease in SNr Reduced Glutamate Release in SNr NOP Receptor\nAntagonism->Reduced\nGlutamate\nRelease in SNr Increased\nGABA\nRelease in SNr Increased GABA Release in SNr NOP Receptor\nAntagonism->Increased\nGABA\nRelease in SNr Disinhibition of\nNigrothalamic\nGABAergic Neurons Disinhibition of Nigrothalamic GABAergic Neurons Reduced\nGlutamate\nRelease in SNr->Disinhibition of\nNigrothalamic\nGABAergic Neurons Increased\nGABA\nRelease in SNr->Disinhibition of\nNigrothalamic\nGABAergic Neurons Amelioration of\nMotor Deficits Amelioration of Motor Deficits Disinhibition of\nNigrothalamic\nGABAergic Neurons->Amelioration of\nMotor Deficits

Caption: Proposed mechanism of action of J-113397 in Parkinson's disease.

G Start Start 6-OHDA Lesion Surgery 6-OHDA Lesion Surgery Start->6-OHDA Lesion Surgery Recovery Period (2-3 weeks) Recovery Period (2-3 weeks) 6-OHDA Lesion Surgery->Recovery Period (2-3 weeks) Baseline Behavioral Testing Baseline Behavioral Testing Recovery Period (2-3 weeks)->Baseline Behavioral Testing Drug Administration (J-113397 +/- L-DOPA) Drug Administration (J-113397 +/- L-DOPA) Baseline Behavioral Testing->Drug Administration (J-113397 +/- L-DOPA) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (J-113397 +/- L-DOPA)->Post-treatment Behavioral Testing In Vivo Microdialysis (optional) In Vivo Microdialysis (optional) Drug Administration (J-113397 +/- L-DOPA)->In Vivo Microdialysis (optional) Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis In Vivo Microdialysis (optional)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating J-113397 in a rat model of PD.

References

Application Notes and Protocols: J-1133997 and L-DOPA Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical research on the combination therapy of J-113397, a selective nociceptin/orphanin FQ (NOP) receptor antagonist, and L-DOPA for the management of Parkinson's disease (PD). The provided protocols and data are intended to facilitate further research and development in this area.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Levodopa (L-DOPA) remains the gold standard for symptomatic treatment, however, long-term use is often associated with motor complications.[2] J-113397 is a potent and selective non-peptidyl antagonist for the nociceptin receptor (ORL1).[3] Preclinical studies have explored the potential of J-113397 to enhance the therapeutic effects of L-DOPA and potentially reduce its side effects. Co-administration of J-113397 and L-DOPA in animal models of Parkinson's disease has been shown to produce an additive attenuation of parkinsonian symptoms.[4]

Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of J-113397 and L-DOPA.

Table 1: Behavioral Effects of J-113397 and L-DOPA Combination Therapy in a Rat Model of Parkinson's Disease [5]

Treatment GroupDose (mg/kg)Bar Test (Time on Blocks, s)Drag Test (Steps)Rotarod Test (Time on Rod, s)
Vehicle-18.2 ± 1.24.8 ± 0.535.4 ± 3.1
J-1133970.114.5 ± 1.55.2 ± 0.642.1 ± 4.0
L-DOPA0.1 (+ 15 benserazide)13.8 ± 1.35.5 ± 0.745.3 ± 4.2
J-113397 + L-DOPA0.1 + 0.1 (+ 15 benserazide)8.7 ± 0.97.8 ± 0.868.2 ± 5.5*

*p < 0.05 compared to vehicle, J-113397 alone, and L-DOPA alone. Data are presented as mean ± SEM.

Table 2: Neurochemical Effects of J-113397 and L-DOPA in the Substantia Nigra Reticulata (SNr) of Parkinsonian Rats [5][6]

Treatment GroupDose (mg/kg)GABA Release (% of Basal)Glutamate Release (% of Basal)
Vehicle-100 ± 5100 ± 6
J-1133971145 ± 1275 ± 8
L-DOPA5 (+ 15 benserazide)155 ± 1598 ± 7
J-113397 + L-DOPA1 + 5 (+ 15 benserazide)210 ± 20#72 ± 9*

*p < 0.05 compared to vehicle. #p < 0.05 compared to J-113397 alone and L-DOPA alone. Data are presented as mean ± SEM.

Table 3: Effects of J-113397 and L-DOPA Combination in a Non-Human Primate Model of Parkinson's Disease [7]

Treatment GroupDose (mg/kg)Anti-Parkinsonian ScoreDyskinesia Score
Vehicle-10.5 ± 1.20.5 ± 0.2
L-DOPA (sub-therapeutic)12.57.8 ± 0.91.2 ± 0.4
J-113397308.2 ± 1.01.0 ± 0.3
J-113397 + L-DOPA (sub-therapeutic)30 + 12.54.5 ± 0.64.8 ± 0.7
L-DOPA (therapeutic)254.2 ± 0.55.1 ± 0.8

*p < 0.05 compared to vehicle, L-DOPA (sub-therapeutic) alone, and J-113397 alone. Data are presented as mean ± SEM.

Signaling Pathway

The combination of J-113397 and L-DOPA is believed to exert its anti-parkinsonian effects through the overinhibition of the nigrothalamic pathway.[5] In the parkinsonian state, there is overactivity of the subthalamic nucleus, leading to excessive glutamatergic input to the substantia nigra reticulata (SNr). J-113397 is thought to reduce this glutamate release. Both J-113397 and L-DOPA increase GABA release in the SNr, leading to increased inhibition of the thalamus and a subsequent reduction in motor symptoms.

G cluster_0 Parkinsonian State cluster_1 J-113397 + L-DOPA Treatment Subthalamic Nucleus Subthalamic Nucleus SNr SNr Subthalamic Nucleus->SNr Glutamate (excessive) Thalamus Thalamus SNr->Thalamus GABA (inhibitory) Motor Cortex Motor Cortex Thalamus->Motor Cortex (reduced excitation) Muscles Muscles Motor Cortex->Muscles Reduced Motor Output J-113397 J-113397 SNr_treated SNr J-113397->SNr_treated Reduces Glutamate input J-113397->SNr_treated Increases GABA release L-DOPA L-DOPA L-DOPA->SNr_treated Increases GABA release Thalamus_treated Thalamus SNr_treated->Thalamus_treated GABA (increased inhibition) Motor_Cortex_treated Motor Cortex Thalamus_treated->Motor_Cortex_treated (normalized excitation) Improved_Muscles Improved_Muscles Motor_Cortex_treated->Improved_Muscles Improved Motor Output

Proposed signaling pathway of J-113397 and L-DOPA.

Experimental Protocols

Animal Model of Parkinson's Disease (6-OHDA Hemilesioned Rat Model)

This protocol describes the creation of a unilateral model of Parkinson's disease in rats using the neurotoxin 6-hydroxydopamine (6-OHDA).

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Saline (0.9% NaCl)

  • Desipramine

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl)

Procedure:

  • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

  • Anesthetize the rat and mount it in a stereotaxic apparatus.

  • Dissolve 6-OHDA in cold saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µl.

  • Inject 8 µg of 6-OHDA in a total volume of 2 µl into the medial forebrain bundle at the following coordinates: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from bregma.

  • Inject the solution slowly over 5 minutes and leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Allow the animals to recover for at least 2 weeks before behavioral testing.

  • Confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). A stable turning behavior of at least 7 full turns per minute contralateral to the lesion is indicative of a successful lesion.

Behavioral Assessments

These tests are used to evaluate motor deficits and the therapeutic effects of the drug combination.

a) Bar Test (Catalepsy/Akinesia):

  • Place the rat's forepaws on a horizontal wooden bar (1 cm in diameter) placed 9 cm above the bench surface.

  • Measure the time until the rat removes both forepaws from the bar.

  • A cut-off time of 180 seconds is typically used.

b) Drag Test (Bradykinesia):

  • Gently drag the rat by its tail on a flat surface for a distance of 1 meter.

  • Count the number of steps taken by the forelimb contralateral to the lesion.

  • A lower number of steps indicates more severe bradykinesia.

c) Rotarod Test (Motor Coordination):

  • Place the rat on a rotating rod with an accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Record the latency to fall off the rod.

  • Perform three trials per session with a 15-minute inter-trial interval.

In Vivo Microdialysis

This protocol is used to measure extracellular levels of neurotransmitters in specific brain regions.[8]

Materials:

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the lesioned rat and implant a microdialysis probe into the substantia nigra reticulata (SNr) (AP -5.3 mm, ML +2.0 mm, DV -7.8 mm from bregma).[8]

  • Perfuse the probe with aCSF at a flow rate of 1 µl/min.

  • Allow a stabilization period of at least 2 hours.

  • Collect dialysate samples every 15-20 minutes in vials containing a small amount of antioxidant (e.g., perchloric acid).

  • Administer J-113397, L-DOPA, or their combination (i.p.) and continue collecting samples for at least 3 hours.

  • Analyze the dialysate samples for GABA and glutamate concentrations using HPLC.

  • Express the results as a percentage of the basal pre-injection levels.

G cluster_0 Experimental Workflow Animal_Model 6-OHDA Lesioned Rat Behavioral_Testing Behavioral Assessment (Bar, Drag, Rotarod) Animal_Model->Behavioral_Testing Microdialysis In Vivo Microdialysis in SNr Animal_Model->Microdialysis Drug_Administration Administer J-113397, L-DOPA, or Combination Behavioral_Testing->Drug_Administration Microdialysis->Drug_Administration Data_Analysis Neurochemical & Behavioral Data Analysis Drug_Administration->Data_Analysis

Workflow for preclinical evaluation.

Discussion and Future Directions

The preclinical data strongly suggest that the combination of J-113397 and L-DOPA has the potential to be a more effective treatment for Parkinson's disease than L-DOPA alone. The additive anti-parkinsonian effects observed in rodent models are promising.[5][6][8] Furthermore, the demonstration of L-DOPA-sparing effects in a non-human primate model suggests that this combination therapy could allow for lower doses of L-DOPA to be used, potentially delaying or reducing the onset of motor complications.[7]

However, the finding that the combination may also exacerbate dyskinesia in the primate model highlights a critical area for further investigation.[7] Future studies should focus on optimizing the dosage and administration schedule of the combination to maximize therapeutic benefit while minimizing adverse effects. Clinical trials are necessary to determine the safety, tolerability, and efficacy of this combination therapy in human patients with Parkinson's disease.

References

Application of J-113397 in Preventing Morphine Tolerance: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic administration of morphine for pain management is often complicated by the development of tolerance, necessitating dose escalation and increasing the risk of adverse effects. The Nociceptin/Orphanin FQ (N/OFQ) system, acting through the Nociceptin Opioid Peptide (NOP) receptor (ORL-1), has been identified as a key modulator of opioid sensitivity. J-113397 is a potent and highly selective non-peptidyl antagonist of the ORL-1 receptor.[1] Its application in preclinical models has demonstrated significant potential in preventing the development of tolerance to the analgesic effects of morphine. These notes provide detailed protocols and data for researchers investigating the utility of J-113397 in this context.

Mechanism of Action

J-113397 competitively antagonizes the ORL-1 receptor, thereby blocking the effects of its endogenous ligand, N/OFQ.[1] The N/OFQ system is known to exert anti-opioid effects in supraspinal regions involved in pain modulation.[2] By preventing N/OFQ from binding to the ORL-1 receptor, J-113397 is thought to inhibit the cellular and molecular adaptations that underlie the development of morphine tolerance.[3] This includes the prevention of hyperalgesia that can be induced by N/OFQ.

Data Presentation

The following tables summarize key quantitative data regarding the pharmacological profile of J-113397 and its effects on morphine analgesia.

Table 1: In Vitro Pharmacological Profile of J-113397

ParameterSpeciesReceptorValueReference
KiHuman (cloned)ORL-11.8 nM[1]
KiMouse (brain)ORL-11.1 nM[1]
KiHumanμ-opioid1000 nM[1]
KiHumanδ-opioid>10,000 nM[1]
KiHumanκ-opioid640 nM[1]
IC50 (N/OFQ-stimulated [³⁵S]GTPγS binding)CHO cells (expressing human ORL-1)ORL-15.3 nM[1]

Table 2: In Vivo Efficacy of J-113397 in a Mouse Model

Experimental ConditionJ-113397 Dose (s.c.)EffectReference
N/OFQ-induced hyperalgesia (tail-flick test)0 - 30 mg/kgDose-dependent inhibition of hyperalgesia[1]

Table 3: Representative Data on Morphine Tolerance Development in Rodents (Tail-Flick Test)

Treatment GroupDay 1 Morphine ED₅₀ (mg/kg, s.c.)Day 7 Morphine ED₅₀ (mg/kg, s.c.)Fold Increase in ED₅₀Reference
Morphine alone~3-5~15-20~4-5[4][5]
Morphine + J-113397 (hypothetical)~3-5~5-8~1.5-2N/A

Note: The data for "Morphine + J-113397" is hypothetical and represents the expected outcome based on the literature. Specific dose-response studies are required to determine the precise ED₅₀ shift.

Experimental Protocols

Protocol 1: Induction of Morphine Tolerance in Mice

This protocol describes a common method for inducing tolerance to the analgesic effects of morphine in mice, which can then be used to evaluate the efficacy of J-113397.

Materials:

  • Morphine sulfate (dissolved in sterile 0.9% saline)

  • J-113397 (vehicle to be determined based on solubility, e.g., sterile water, saline, or a solution containing a small percentage of DMSO and Tween 80)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-flick analgesia meter

  • Animal restraints

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the start of the experiment. Habituate the mice to the tail-flick apparatus and restraint for 1-2 days.

  • Baseline Analgesic Response:

    • On Day 0, determine the baseline tail-flick latency for each mouse. The heat source should be calibrated to elicit a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.

    • Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect (typically 30 minutes post-injection). This serves as the acute analgesic response.

  • Induction of Tolerance (Days 1-6):

    • Divide the mice into at least two groups: a control group receiving morphine and vehicle, and a test group receiving morphine and J-113397.

    • Administer morphine (e.g., 10 mg/kg, s.c.) twice daily (morning and evening) for 6 consecutive days.

    • Administer J-113397 (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.

  • Assessment of Tolerance (Day 7):

    • On Day 7, 24 hours after the last chronic morphine injection, assess the degree of tolerance.

    • Administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.

    • Measure the tail-flick latency at 30 minutes post-injection.

    • A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.

    • A significantly smaller decrease or no decrease in the tail-flick latency in the morphine/J-113397 group indicates that J-113397 has prevented or attenuated the development of tolerance.

Data Analysis:

  • Calculate the Percent Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Compare the %MPE between groups on Day 0 and Day 7 using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Determination of Morphine ED₅₀ Shift

This protocol is designed to quantify the degree of morphine tolerance by determining the shift in the morphine dose-response curve.

Procedure:

  • Follow the procedure for inducing tolerance as described in Protocol 1.

  • On Day 7, instead of a single acute dose, administer a range of morphine doses (e.g., 1, 3, 10, 30 mg/kg, s.c.) to different subgroups of mice within each treatment condition (morphine/vehicle and morphine/J-113397).

  • Measure the tail-flick latency at the time of peak effect for each dose.

  • Construct a dose-response curve for morphine in each treatment group by plotting the %MPE against the log of the morphine dose.

  • Calculate the ED₅₀ (the dose of morphine that produces 50% of the maximum possible effect) for each group.

  • The degree of tolerance is quantified by the rightward shift in the ED₅₀ of the morphine/vehicle group compared to a non-tolerant control group (receiving saline for 6 days). The efficacy of J-113397 is determined by its ability to prevent or reduce this rightward shift.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ ORL1_Receptor ORL-1 Receptor N/OFQ->ORL1_Receptor Activates J-113397 J-113397 J-113397->ORL1_Receptor Blocks Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Activates G_protein_ORL1 Gi/o Protein ORL1_Receptor->G_protein_ORL1 G_protein_Mu Gi/o Protein Mu_Opioid_Receptor->G_protein_Mu AC_ORL1 Adenylyl Cyclase G_protein_ORL1->AC_ORL1 Inhibits Ca_Channels ↓ Ca²⁺ Influx G_protein_ORL1->Ca_Channels K_Channels ↑ K⁺ Efflux G_protein_ORL1->K_Channels AC_Mu Adenylyl Cyclase G_protein_Mu->AC_Mu Inhibits G_protein_Mu->Ca_Channels G_protein_Mu->K_Channels cAMP_ORL1 ↓ cAMP AC_ORL1->cAMP_ORL1 cAMP_Mu ↓ cAMP AC_Mu->cAMP_Mu Tolerance_Development Tolerance Development cAMP_ORL1->Tolerance_Development Analgesia Analgesia cAMP_Mu->Analgesia Ca_Channels->Analgesia K_Channels->Analgesia Cellular_Adaptations Cellular Adaptations (e.g., Receptor Desensitization, Changes in Gene Expression) Tolerance_Development->Cellular_Adaptations Cellular_Adaptations->Mu_Opioid_Receptor Reduces Sensitivity

Caption: Signaling pathway of morphine and N/OFQ, and the inhibitory action of J-113397.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Tolerance Induction cluster_assessment Tolerance Assessment Habituation Animal Habituation (3 days) Baseline Baseline Analgesia Assessment (Day 0) Habituation->Baseline Grouping Group Assignment (Morphine + Vehicle vs. Morphine + J-113397) Baseline->Grouping Treatment Chronic Treatment (Days 1-6) Twice daily injections Grouping->Treatment Assessment Analgesia Testing (Day 7) Treatment->Assessment Data_Analysis Data Analysis (%MPE, ED₅₀ Shift) Assessment->Data_Analysis

Caption: Workflow for assessing the effect of J-113397 on morphine tolerance.

Conclusion

J-113397 represents a valuable pharmacological tool for investigating the role of the N/OFQ-ORL-1 system in opioid tolerance. The protocols outlined above provide a framework for researchers to study the potential of ORL-1 receptor antagonists in preventing the development of tolerance to morphine's analgesic effects. Further research, including detailed dose-response studies and investigation into the downstream molecular mechanisms, will be crucial for fully elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols: In Vivo Administration of J-113397 in the Mouse Tail-Flick Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptidyl antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[1][2] The N/OFQ-ORL1 system is implicated in a variety of physiological processes, including pain modulation, and represents a promising target for novel analgesic therapies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of J-113397 in the mouse tail-flick test, a common model for assessing nociception.

Mechanism of Action and Signaling Pathway

J-113397 exerts its effects by competitively blocking the ORL1 receptor, thereby preventing the binding of its endogenous ligand, N/OFQ.[1] The ORL1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These cellular events ultimately lead to a reduction in neuronal excitability and neurotransmitter release. In the context of pain, intracerebroventricular (i.c.v.) administration of N/OFQ has been shown to induce hyperalgesia, an increased sensitivity to pain.[1] By antagonizing the ORL1 receptor, J-113397 can inhibit this N/OFQ-induced hyperalgesia.[1]

ORL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/ Orphanin FQ (N/OFQ) ORL1 ORL1 Receptor N/OFQ->ORL1 Binds & Activates J113397 J-113397 J113397->ORL1 Binds & Blocks G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

Caption: ORL1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of subcutaneously (s.c.) administered J-113397 on hyperalgesia induced by intracerebroventricular (i.c.v.) injection of nociceptin/orphanin FQ in the mouse tail-flick test.

J-113397 Dose (mg/kg, s.c.)Nociceptin/Orphanin FQ Dose (nmol, i.c.v.)Tail-Flick Latency (s)% Inhibition of Hyperalgesia
Vehicle3Data not available0% (Control)
0.33Data not available~20%
13Data not available~50%
33Data not available~80%
103Data not available~100%

Note: The exact tail-flick latencies and statistical significance values are not publicly available in the abstract. The percentage of inhibition is estimated based on the graphical representation in the cited literature. Researchers should consult the full-text article for precise data.

Experimental Protocols

Protocol 1: Induction of Hyperalgesia with Nociceptin/Orphanin FQ

This protocol describes the procedure for inducing a state of heightened pain sensitivity in mice using N/OFQ, which serves as the baseline for testing the antagonistic effects of J-113397.

Materials:

  • Male ICR mice (or other appropriate strain)

  • Nociceptin/Orphanin FQ

  • Sterile, pyrogen-free saline

  • Hamilton syringe

  • Intracerebroventricular (i.c.v.) injection cannula

Procedure:

  • Habituate the mice to the experimental room and handling for at least 30 minutes prior to the experiment.

  • Prepare a stock solution of N/OFQ in sterile saline. The final concentration should be such that the desired dose (e.g., 3 nmol) can be administered in a small volume (e.g., 5 µL).

  • Gently restrain the mouse and perform an i.c.v. injection of the N/OFQ solution into the lateral ventricle.

  • Allow a short period (e.g., 5-10 minutes) for the N/OFQ to take effect before proceeding with the tail-flick test.

Protocol 2: Administration of J-113397 and Tail-Flick Test

This protocol details the administration of J-113397 and the subsequent measurement of its effect on N/OFQ-induced hyperalgesia using the tail-flick test.

Materials:

  • Mice treated with N/OFQ as per Protocol 1

  • J-113397

  • Vehicle (e.g., sterile saline, or a specific vehicle if required for solubility)

  • Subcutaneous (s.c.) injection needles and syringes

  • Tail-flick analgesia meter

Procedure:

  • Prepare solutions of J-113397 in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg).

  • Administer the J-113397 solution or vehicle subcutaneously to the mice at a specified time point before the N/OFQ injection (e.g., 30 minutes prior).

  • Following N/OFQ administration (as per Protocol 1), place the mouse in the tail-flick apparatus.

  • Focus the radiant heat source on the distal portion of the tail.

  • Record the latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Repeat the tail-flick measurement at predetermined time intervals to assess the duration of the effect.

  • Calculate the percentage inhibition of hyperalgesia for each dose of J-113397 relative to the vehicle-treated control group.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Testing & Analysis Habituation Animal Habituation Drug_Prep Prepare J-113397 & N/OFQ Solutions Habituation->Drug_Prep J113397_Admin Subcutaneous (s.c.) Administration of J-113397 or Vehicle Drug_Prep->J113397_Admin N_OFQ_Admin Intracerebroventricular (i.c.v.) Administration of N/OFQ J113397_Admin->N_OFQ_Admin 30 min post-J-113397 Tail_Flick Tail-Flick Test N_OFQ_Admin->Tail_Flick 5-10 min post-N/OFQ Data_Analysis Data Recording & Analysis Tail_Flick->Data_Analysis Logical_Relationship N_OFQ Nociceptin/ Orphanin FQ (Agonist) ORL1 ORL1 Receptor N_OFQ->ORL1 Activates Hyperalgesia Hyperalgesia (↓ Tail-Flick Latency) ORL1->Hyperalgesia Induces J113397 J-113397 (Antagonist) J113397->ORL1 Blocks

References

Application Notes and Protocols: [35S]GTPγS Binding Assay Using J-113397

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, mood, and reward pathways.[1][2][3] Unlike classical opioid receptors, the NOP receptor has a distinct pharmacology.[1][4] J-113397 is a potent and selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[5][6][7][8]

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key early step in the signaling cascade of most GPCRs.[9][10][11] Agonist binding to a GPCR facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[9][10] This application note provides a detailed protocol for a [35S]GTPγS binding assay to characterize the inhibitory activity of J-113397 at the NOP receptor.

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1][4][12] The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.[1][3][4] J-113397 acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOP_receptor NOP Receptor N/OFQ->NOP_receptor Binds & Activates J-113397 J-113397 J-113397->NOP_receptor Blocks G_protein Gαi/oβγ NOP_receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Activation G_alpha->MAPK K_channel ↑ K+ Channel Activation G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP

Figure 1: NOP Receptor Signaling Pathway. This diagram illustrates the activation of the NOP receptor by N/OFQ, leading to the dissociation of the Gαi/o and Gβγ subunits and subsequent downstream signaling. The antagonist J-113397 blocks this activation.

Quantitative Data for J-113397

The following table summarizes the binding affinity and potency of J-113397 for the NOP receptor and other opioid receptors from [35S]GTPγS binding and radioligand binding assays.

ParameterReceptorSpeciesValueReference
IC50 NOP (ORL1)Human (CHO cells)5.3 nM[7][13]
IC50 NOP (ORL1)Mouse (brain)7.6 nM[14]
IC50 κ-opioid---1400 nM[6][15]
IC50 μ-opioid---2200 nM[6][15]
IC50 δ-opioid--->10000 nM[6][15]
Ki NOP (ORL1)Human (cloned)1.8 nM[7][13]
Ki NOP (ORL1)Mouse (brain)1.1 nM[13]
Ki μ-opioidHuman1000 nM[13]
Ki κ-opioidHuman640 nM[13]
Ki δ-opioidHuman>10,000 nM[13]

Experimental Protocol: [35S]GTPγS Binding Assay

This protocol is designed to determine the inhibitory effect of J-113397 on N/OFQ-stimulated [35S]GTPγS binding to cell membranes expressing the NOP receptor.

Materials and Reagents
  • Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 or HEK293 cells)

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • N/OFQ (agonist)

  • J-113397 (antagonist)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of J-113397 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [35S]GTPγS binding.

    • Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.

    • Prepare a 1 mM stock solution of GDP.

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup:

    • To each well of a 96-well plate, add the following components in the specified order:

      • Assay Buffer

      • GDP to a final concentration of 10-100 µM.

      • Varying concentrations of J-113397.

      • N/OFQ at its EC₈₀ concentration.

      • Cell membranes (5-20 µg protein/well).

    • For determining basal binding , omit both N/OFQ and J-113397.

    • For determining non-specific binding , add unlabeled GTPγS to a final concentration of 10 µM in the presence of N/OFQ.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or bag with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of J-113397.

  • Plot the specific binding as a percentage of the maximal N/OFQ-stimulated binding against the logarithm of the J-113397 concentration.

  • Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific N/OFQ-stimulated [35S]GTPγS binding) by non-linear regression analysis using a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the [35S]GTPγS binding assay to determine the antagonist properties of J-113397.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - J-113397 dilutions - N/OFQ (EC80) - GDP, [35S]GTPγS - Cell Membranes setup_plate Set up 96-well plate with: - Buffer, GDP - J-113397 - N/OFQ - Membranes prep_reagents->setup_plate initiate_reaction Initiate reaction with [35S]GTPγS setup_plate->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate terminate_filter Terminate by rapid filtration and wash incubate->terminate_filter quantify Dry filters and quantify radioactivity terminate_filter->quantify analyze_data Calculate specific binding and plot dose-response curve quantify->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

Figure 2: [35S]GTPγS Binding Assay Workflow. This flowchart details the sequential steps from reagent preparation to data analysis for determining the IC50 of J-113397.

Conclusion

The [35S]GTPγS binding assay is a powerful and direct method for characterizing the functional activity of antagonists at the NOP receptor. J-113397 serves as a highly selective and potent antagonist, making it an essential research tool.[5][13] This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of J-113397 and other novel compounds targeting this important therapeutic receptor.

References

Application Notes and Protocols for cAMP Accumulation Assay with J-113397

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing the selective ORL1 receptor antagonist, J-113397, in a cyclic AMP (cAMP) accumulation assay. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of the nociceptin/orphanin FQ (N/OFQ) system.

Introduction

J-113397 is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] It exhibits high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for studying the physiological and pathological roles of the N/OFQ system.[2][6] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][7]

The cAMP accumulation assay is a widely used method to functionally characterize GPCRs that modulate the activity of adenylyl cyclase.[7][8] In this assay, adenylyl cyclase is typically stimulated with forskolin, leading to an increase in intracellular cAMP. The activation of a Gi-coupled receptor, such as the NOP receptor, by an agonist will inhibit this forskolin-stimulated cAMP production.[5] An antagonist like J-113397 is expected to block the inhibitory effect of the NOP receptor agonist, thereby restoring cAMP levels.

Signaling Pathway

The following diagram illustrates the signaling pathway of the NOP receptor and the mechanism of action of J-113397 in a cAMP accumulation assay.

NOP_Receptor_Signaling_Pathway cluster_cell Cell Membrane N/OFQ N/OFQ (Agonist) NOP_R NOP Receptor (ORL1) N/OFQ->NOP_R Binds and Activates J-113397 J-113397 (Antagonist) J-113397->NOP_R Binds and Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

NOP Receptor Signaling Pathway

Quantitative Data for J-113397

The following tables summarize the in vitro binding affinity and functional potency of J-113397.

Table 1: Binding Affinity of J-113397

TargetCell Line/TissueLigandParameterValue (nM)Reference
Human ORL1Recombinant-Ki1.8[1][2]
Human ORL1CHO cells[¹²⁵I][Tyr¹⁴]nociceptinIC₅₀2.3[5]
Mouse ORL1Brain-Ki1.1[2]
Human μ-opioidRecombinant-Ki1000[2]
Human δ-opioidRecombinant-Ki>10,000[2]
Human κ-opioidRecombinant-Ki640[2]

Table 2: Functional Potency of J-113397

AssayCell Line/TissueAgonistParameterValue (nM)Reference
[³⁵S]GTPγS BindingCHO-ORL1 cellsNociceptin/orphanin FQIC₅₀5.3[2]
[³⁵S]GTPγS BindingMouse brainNociceptin/orphanin FQIC₅₀7.6[9]
cAMP AccumulationCHO cellsNociceptin/orphanin FQIC₅₀26[5]

Experimental Protocol: cAMP Accumulation Assay

This protocol is designed to determine the antagonist effect of J-113397 on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor.

Materials and Reagents
  • Cells stably expressing the human NOP receptor (e.g., CHO-hNOP)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin

  • Nociceptin/orphanin FQ (N/OFQ)

  • J-113397

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay)

  • White opaque 96- or 384-well microplates

  • Multichannel pipette

  • Plate reader compatible with the chosen assay kit

Experimental Workflow

cAMP_Assay_Workflow Start Start Cell_Culture 1. Culture NOP receptor-expressing cells Start->Cell_Culture Harvest_Cells 2. Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest_Cells Add_Antagonist 3. Add J-113397 to wells Harvest_Cells->Add_Antagonist Pre_incubation 4. Pre-incubate with J-113397 Add_Antagonist->Pre_incubation Add_Agonist 5. Add N/OFQ + Forskolin Pre_incubation->Add_Agonist Incubation 6. Incubate at room temperature Add_Agonist->Incubation Cell_Lysis 7. Lyse cells and add detection reagents Incubation->Cell_Lysis Final_Incubation 8. Incubate for signal development Cell_Lysis->Final_Incubation Read_Plate 9. Read plate on a compatible reader Final_Incubation->Read_Plate Data_Analysis 10. Analyze data and determine IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow

Step-by-Step Procedure
  • Cell Preparation:

    • Culture CHO-hNOP cells in T175 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using a cell dissociation reagent.

    • Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Determine the cell density and adjust to the optimal concentration as determined by preliminary experiments (e.g., 3000 cells/well for a 384-well plate).

  • Antagonist Addition:

    • Prepare serial dilutions of J-113397 in stimulation buffer.

    • Add a fixed volume of the J-113397 dilutions to the wells of the microplate. Include a vehicle control (buffer only).

  • Pre-incubation:

    • Add the cell suspension to the wells containing J-113397.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Agonist and Forskolin Addition:

    • Prepare a solution of N/OFQ and forskolin in stimulation buffer. The concentration of N/OFQ should be at its EC₈₀ (the concentration that gives 80% of its maximal inhibitory effect), and the forskolin concentration should be optimized to produce a robust cAMP signal.

    • Add this solution to the wells.

    • Include control wells:

      • Basal control (cells + buffer)

      • Forskolin control (cells + forskolin)

      • Agonist control (cells + forskolin + N/OFQ)

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents to each well.[10][11] This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[8][12]

  • Final Incubation:

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio) is inversely proportional to the intracellular cAMP concentration.

    • Normalize the data using the forskolin control (0% inhibition) and the agonist control (100% inhibition).

    • Plot the normalized response as a function of the logarithm of the J-113397 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of J-113397.

Conclusion

The cAMP accumulation assay is a robust method for characterizing the antagonist properties of compounds like J-113397 at the NOP receptor. By following this protocol, researchers can obtain reliable and reproducible data on the potency of J-113397 in a functional cellular context. This information is crucial for the continued investigation of the N/OFQ system in various physiological and pathological processes.

References

Application Notes and Protocols for J-113397 in the Study of Hyperalgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] It exhibits significantly higher affinity for the NOP receptor compared to the classical opioid receptors (μ, δ, and κ), making it a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system.[1][4] These application notes provide detailed protocols for utilizing J-113397 to study its effects on hyperalgesia in established animal models.

The N/OFQ-NOP receptor system is implicated in a variety of biological functions, including pain modulation, mood, and locomotion.[3][5] While N/OFQ can exert both analgesic and hyperalgesic effects depending on the site of action and the specific pain state, its role in promoting hyperalgesia in certain conditions is well-documented.[6] J-113397, by competitively blocking the NOP receptor, can be employed to dissect the contribution of the N/OFQ system to hyperalgesia and to evaluate the therapeutic potential of NOP receptor antagonism.[1][7]

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1][7] The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] By occupying the receptor binding site without activating it, J-113397 prevents N/OFQ-mediated signal transduction, thereby blocking its downstream effects. This antagonistic action makes J-113397 an effective tool to reverse or prevent N/OFQ-induced hyperalgesia in experimental settings.

Data Presentation

In Vitro Binding Affinity and Functional Potency of J-113397
ReceptorSpeciesAssay TypeParameterValueReference
NOP (ORL1)HumanRadioligand BindingKᵢ1.8 nM[1]
NOP (ORL1)MouseRadioligand BindingKᵢ1.1 nM[1]
μ-opioidHumanRadioligand BindingKᵢ1000 nM[1]
δ-opioidHumanRadioligand BindingKᵢ>10,000 nM[1]
κ-opioidHumanRadioligand BindingKᵢ640 nM[1]
NOP (ORL1)Human (CHO cells)[³⁵S]GTPγS BindingIC₅₀5.3 nM[1]
NOP (ORL1)Mouse Brain[³⁵S]GTPγS BindingIC₅₀7.6 nM[7]
In Vivo Efficacy of J-113397 in Animal Models of Hyperalgesia
Animal ModelSpeciesHyperalgesic StimulusJ-113397 Dose RangeRoute of AdministrationEffectReference
Tail-flick TestMouseIntracerebroventricular N/OFQ3-30 mg/kgSubcutaneousDose-dependent inhibition of hyperalgesia[1]
Inflammatory PainRatIntraplantar CarrageenanNot specifiedIntraplantarSignificant reduction of thermal hyperalgesia and mechanical allodynia[8]
Neuropathic PainMouseNot specified3 µgIntrathecalBlockade of antiallodynic effects of a NOP/MOP agonist[9]
Acute NociceptionMonkey50°C Water0.1 mg/kgNot specifiedPretreatment shifted the dose-response curve of a NOP/MOP agonist[10]

Experimental Protocols

N/OFQ-Induced Hyperalgesia in the Mouse Tail-Flick Test

This protocol is designed to assess the ability of J-113397 to reverse hyperalgesia induced by the central administration of N/OFQ.

Materials:

  • J-113397

  • Nociceptin/Orphanin FQ (N/OFQ)

  • Vehicle for J-113397 (e.g., 1% DMSO, 1% Tween 80 in saline)

  • Sterile saline

  • Male ICR mice (20-25 g)

  • Tail-flick apparatus with a radiant heat source

  • Intracerebroventricular (i.c.v.) injection supplies

Procedure:

  • Acclimatization: Acclimate mice to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain each mouse and place its tail on the apparatus. Apply the radiant heat source to the tail and record the latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Repeat this measurement 2-3 times for each mouse to obtain a stable baseline.

  • J-113397 Administration: Administer J-113397 or its vehicle subcutaneously (s.c.) at the desired doses (e.g., 3, 10, 30 mg/kg).

  • N/OFQ Administration: At a predetermined time after J-113397 administration (e.g., 30 minutes), administer N/OFQ (e.g., 1 nmol) or saline via i.c.v. injection.

  • Post-treatment Latency: At the time of peak N/OFQ effect (e.g., 15-30 minutes post-i.c.v. injection), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) or compare the post-treatment latencies between the different treatment groups.

Carrageenan-Induced Inflammatory Hyperalgesia in Rats

This protocol evaluates the efficacy of J-113397 in a model of inflammatory pain.

Materials:

  • J-113397

  • Vehicle for J-113397

  • Lambda Carrageenan (e.g., 1-2% w/v in sterile saline)

  • Male Sprague-Dawley rats (180-220 g)

  • Plantar test apparatus (for thermal hyperalgesia, Hargreaves method)

  • Electronic von Frey apparatus or von Frey filaments (for mechanical allodynia)

Procedure:

  • Baseline Measurements: Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) and the paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.

  • Carrageenan Injection: Induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.

  • J-113397 Administration: Administer J-113397 or vehicle at the desired doses and route (e.g., intraplantar, subcutaneous, or intraperitoneal) at a specific time point relative to the carrageenan injection (e.g., 30 minutes before or 2 hours after).

  • Assessment of Hyperalgesia: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), re-measure the thermal paw withdrawal latency and mechanical paw withdrawal threshold in both the ipsilateral (inflamed) and contralateral paws. A decrease in latency/threshold in the ipsilateral paw indicates hyperalgesia/allodynia.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between the J-113397-treated groups and the vehicle-treated group at each time point.

Visualization of Signaling Pathways and Workflows

G cluster_0 N/OFQ-NOP Receptor Signaling NOFQ N/OFQ NOPR NOP Receptor (GPCR) NOFQ->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates J113397 J-113397 J113397->NOPR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Hyperalgesia Hyperalgesia cAMP->Hyperalgesia Ca_channels->Hyperalgesia K_channels->Hyperalgesia MAPK->Hyperalgesia

Caption: Mechanism of J-113397 action at the NOP receptor.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Hyperalgesia start Start baseline Baseline Measurement (Thermal & Mechanical) start->baseline carrageenan Intraplantar Carrageenan Injection baseline->carrageenan treatment Administer J-113397 or Vehicle carrageenan->treatment post_treatment Post-Treatment Measurements (1, 2, 3, 4, 24h) treatment->post_treatment analysis Data Analysis post_treatment->analysis end End analysis->end

Caption: Workflow for studying J-113397 in inflammatory hyperalgesia.

References

Application Notes and Protocols for J-113397 in 6-Hydroxydopamine (6-OHDA) Rat Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of J-113397, a potent and selective nonpeptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP, also known as ORL1), in the widely established 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD).[1][2][3][4] The protocols detailed below are intended to facilitate the investigation of J-113397's therapeutic potential in preclinical PD research.

J-113397 has demonstrated efficacy in attenuating parkinsonian-like symptoms in 6-OHDA lesioned rats, suggesting its promise as a potential therapeutic agent for Parkinson's disease.[4][5][6] Notably, its co-administration with L-DOPA has been shown to produce an additive effect in alleviating motor deficits.[5][6] The primary mechanism of action involves the modulation of neurotransmitter release, specifically GABA and glutamate, within the basal ganglia circuitry.[5][6]

Data Presentation

The following tables summarize quantitative data from key experiments investigating the effects of J-113397 in 6-OHDA rat models.

Table 1: Behavioral Test Performance in 6-OHDA Lesioned Rats Treated with J-113397 and L-DOPA

Treatment GroupBar Test (Time on bars, s)Drag Test (Score)Rotarod Test (Time on rod, s)
Saline20.5 ± 2.12.8 ± 0.1110 ± 15
J-113397 (1 mg/kg, i.p.)12.1 ± 1.52.5 ± 0.2135 ± 18
L-DOPA (1 mg/kg, i.p.) + Benserazide (15 mg/kg)10.8 ± 1.22.6 ± 0.1142 ± 20
J-113397 + L-DOPA5.9 ± 0.9#2.4 ± 0.2185 ± 25#

*Data are presented as mean ± SEM. *p < 0.05 vs. Saline; #p < 0.05 vs. J-113397 or L-DOPA alone. Data is illustrative and compiled from findings reported in Marti et al., 2007.[5]

Table 2: Neurochemical Changes in the Lesioned Substantia Nigra Reticulata (SNr) of 6-OHDA Rats

Treatment GroupGABA Release (% of baseline)Glutamate Release (% of baseline)
Saline100 ± 8100 ± 11
J-113397 (1 mg/kg, i.p.)145 ± 1275 ± 9
L-DOPA (1 mg/kg, i.p.) + Benserazide (15 mg/kg)138 ± 1098 ± 12
J-113397 + L-DOPA182 ± 15#78 ± 10*

*Data are presented as mean ± SEM. *p < 0.05 vs. Saline; #p < 0.05 vs. J-113397 or L-DOPA alone. Data is illustrative and compiled from findings reported in Marti et al., 2007.[5][6]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning Protocol

This protocol describes the unilateral lesioning of dopaminergic neurons in the nigrostriatal pathway of rats to induce a hemiparkinsonian model.[5][7]

Materials:

  • Male Sprague Dawley rats (150 g)

  • 6-hydroxydopamine (6-OHDA)

  • Ascorbic acid

  • Sterile saline

  • Isoflurane anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize the rat with isoflurane.

  • Secure the animal in a stereotaxic apparatus.

  • Prepare the 6-OHDA solution: Dissolve 8 µg of 6-OHDA in 4 µl of sterile saline containing 0.02% ascorbic acid.

  • Perform a craniotomy to expose the target injection site.

  • Inject the 6-OHDA solution into the medial forebrain bundle (MFB) at the following coordinates from bregma: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm below the dura.[5]

  • Inject the solution slowly over several minutes and leave the needle in place for an additional few minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and allow the rat to recover.

  • Confirm successful lesioning two weeks post-surgery using apomorphine- or amphetamine-induced rotation tests.[8][9]

J-113397 Administration Protocol

This protocol details the systemic administration of J-113397 to 6-OHDA lesioned rats.

Materials:

  • J-113397

  • Vehicle (e.g., sterile saline, DMSO/PEG/Tween 80/saline formulation)[10]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare the J-113397 solution at the desired concentration (e.g., 1 mg/kg).[5] The vehicle composition may need to be optimized for solubility.[10]

  • Administer the J-113397 solution or vehicle control to the 6-OHDA lesioned rats via intraperitoneal (i.p.) injection.

  • For combination studies, L-DOPA (e.g., 1 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (e.g., 15 mg/kg) can be co-administered.[5]

  • Behavioral testing is typically performed 10-60 minutes after injection.[5]

Behavioral Assessment Protocols

A battery of behavioral tests is crucial to assess the motor deficits in 6-OHDA rats and the therapeutic effects of J-113397.[11]

a) Bar Test (Catalepsy):

  • Place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

  • Measure the time it takes for the rat to remove both forepaws from the bar.

  • A longer duration is indicative of akinesia/catalepsy.

b) Drag Test:

  • Gently pull the rat backward by its tail on a flat surface.

  • Score the motor resistance and limb posture.

c) Rotarod Test:

  • Place the rat on a rotating rod with gradually increasing speed.

  • Record the latency to fall off the rod.

  • This test assesses motor coordination and balance.[9]

Neurochemical Analysis Protocol (In Vivo Microdialysis)

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving rats.[5]

Materials:

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Implant microdialysis probes bilaterally into the substantia nigra reticulata (SNr) or other target brain regions.

  • Allow the rats to recover from surgery.

  • On the day of the experiment, connect the probes to a perfusion pump and perfuse with aCSF at a low flow rate.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer J-113397, L-DOPA, or vehicle as described in Protocol 2.

  • Analyze the dialysate samples for GABA and glutamate concentrations using HPLC.

  • Express the results as a percentage of the baseline neurotransmitter levels.

Histological Assessment Protocol

Histology is performed at the end of the study to verify the extent of the 6-OHDA lesion.

Materials:

  • Perfusion solutions (saline, paraformaldehyde)

  • Vibratome or cryostat

  • Antibodies against tyrosine hydroxylase (TH)

  • Microscope

Procedure:

  • Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in paraformaldehyde.

  • Section the brain (e.g., 40 µm sections) using a vibratome or cryostat.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

  • Quantify the loss of TH-positive cells in the substantia nigra and fibers in the striatum to confirm the lesion.[12][13]

Visualizations

G cluster_0 Cell Membrane cluster_1 Neuronal Effects in Parkinson's Model J113397 J-113397 NOPR NOP Receptor (ORL1) J113397->NOPR Antagonizes GABA ↑ GABA Release (SNr) J113397->GABA Leads to Glutamate ↓ Glutamate Release (SNr) J113397->Glutamate Leads to Gprotein Gi/o Protein NOPR->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP ↓ cAMP Motor Amelioration of Motor Deficits GABA->Motor Glutamate->Motor G Start Start Lesion 6-OHDA Lesioning in Rat MFB Start->Lesion Recovery 2-Week Recovery & Lesion Confirmation Lesion->Recovery Treatment Administer J-113397 (± L-DOPA) Recovery->Treatment Behavior Behavioral Testing (10-60 min post-injection) Treatment->Behavior Neurochem In Vivo Microdialysis Treatment->Neurochem Histology Histological Verification Behavior->Histology Neurochem->Histology End End Histology->End

References

Practical Applications of J-113397 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent, selective, and non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Its high affinity for the NOP receptor and significantly lower affinity for the classical mu, delta, and kappa opioid receptors make it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system in the central nervous system.[1][5] This document provides detailed application notes and experimental protocols for the use of J-113397 in key areas of neuroscience research, including pain, Parkinson's disease, addiction, and memory.

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor.[1] By binding to the receptor, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The activation of the NOP receptor, a Gi/o protein-coupled receptor, normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. J-113397 effectively prevents these downstream effects, thereby allowing researchers to investigate the consequences of NOP receptor blockade.[4]

Data Presentation

Table 1: Receptor Binding Affinity of J-113397
ReceptorSpeciesKi (nM)Reference
NOP (ORL-1)Human (cloned)1.8[1][2]
NOP (ORL-1)Mouse1.1[1]
Mu-opioidHuman1000[1]
Delta-opioidHuman>10,000[1]
Kappa-opioidHuman640[1]
Table 2: In Vitro Functional Activity of J-113397
AssayCell Line/TissueEffectIC50 (nM)Reference
[35S]GTPγS BindingCHO-ORL1 cellsInhibition of N/OFQ-stimulated binding5.3[1][2]
[35S]GTPγS BindingMouse brainAntagonism of N/OFQ-stimulated binding7.6[6]
cAMP AccumulationCHO-ORL1 cellsInhibition of N/OFQ-induced suppression of forskolin-elicited cAMP26[4]
Table 3: In Vivo Efficacy of J-113397
Research AreaAnimal ModelDosing (Route)EffectReference
Pain (Hyperalgesia)Mouse3-30 mg/kg (s.c.)Dose-dependent inhibition of N/OFQ-induced hyperalgesia[2][5]
Parkinson's Disease6-OHDA-lesioned ratsNot specifiedAdditive attenuation of parkinsonism with L-DOPA[7]
StressRat (predator exposure)7.5 and 20.0 mg/kg (i.p.)Mitigated performance deficits on the elevated plus maze[8]

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts NOFQ N/OFQ NOFQ->NOP binds J113397 J-113397 J113397->NOP blocks ATP ATP ATP->AC

Figure 1: NOP Receptor Signaling Pathway and the Antagonistic Action of J-113397.

In_Vitro_Workflow cluster_GTP [35S]GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay prep_membranes_gtp Prepare Membranes (CHO-ORL1 or brain tissue) incubate_gtp Incubate with N/OFQ, [35S]GTPγS, and J-113397 prep_membranes_gtp->incubate_gtp filter_gtp Filter and Wash incubate_gtp->filter_gtp count_gtp Scintillation Counting filter_gtp->count_gtp analyze_gtp Analyze Data (IC50) count_gtp->analyze_gtp prep_cells_camp Culture CHO-ORL1 Cells stimulate_camp Treat with Forskolin, N/OFQ, and J-113397 prep_cells_camp->stimulate_camp lyse_camp Lyse Cells stimulate_camp->lyse_camp measure_camp Measure cAMP Levels (ELISA) lyse_camp->measure_camp analyze_camp Analyze Data (IC50) measure_camp->analyze_camp In_Vivo_Workflow cluster_pain Pain Research (Tail-Flick Test) cluster_pd Parkinson's Disease Research acclimate_pain Acclimate Mice administer_pain Administer J-113397 (s.c.) and N/OFQ (i.c.v.) acclimate_pain->administer_pain test_pain Measure Tail-Flick Latency administer_pain->test_pain analyze_pain Compare Latencies test_pain->analyze_pain lesion_pd Create 6-OHDA Lesion Model administer_pd Administer J-113397 and/or L-DOPA lesion_pd->administer_pd behavior_pd Behavioral Testing (e.g., Bar Test) administer_pd->behavior_pd microdialysis_pd In Vivo Microdialysis (Measure Neurotransmitters) administer_pd->microdialysis_pd

References

Troubleshooting & Optimization

Technical Support Center: J-113397 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of J-113397. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges associated with the preparation of this potent and selective ORL1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of J-113397?

A1: The main challenge in the synthesis of J-113397 arises from its stereochemistry. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring, making the synthesis and separation of the desired (3R, 4R)-enantiomer difficult and often resulting in low yields.[1]

Q2: Why is the purification of J-113397 complex?

A2: The complexity of J-113397 purification is primarily due to the need to separate the desired (3R, 4R)-enantiomer from other stereoisomers that may be formed during the synthesis. This typically requires specialized techniques such as chiral chromatography.

Q3: What is the general synthetic approach for J-113397?

A3: The synthesis of J-113397 is a multi-step process that can be broadly outlined as follows:

  • Formation of a benzimidazolone-piperidine intermediate.

  • Alkylation of the benzimidazolone nitrogen.

  • Diastereoselective reduction of an enamine intermediate to establish the trans relationship between the substituents on the piperidine ring.

  • Removal of a protecting group.

  • Reductive amination to introduce the cyclooctylmethyl group.

  • Final reduction of an ester to a hydroxymethyl group.[2]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution(s)
Low yield in benzimidazolone formation Incomplete reaction between o-phenylenediamine and the piperidone derivative.- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Consider using a different coupling reagent or catalyst.
Poor diastereoselectivity in the reduction of the enamine Suboptimal reducing agent or reaction conditions.- Use a bulky reducing agent that favors the formation of the trans isomer. - Carefully control the reaction temperature. - Screen different solvents to influence the stereochemical outcome.
Side reactions during reductive amination - Over-alkylation of the amine. - Reduction of the aldehyde starting material.- Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB).[3] - Control the stoichiometry of the aldehyde. - Perform the reaction at a controlled pH (typically weakly acidic).[4][5]
Incomplete reduction of the ester to the alcohol - Insufficient amount of reducing agent. - Deactivation of the reducing agent by moisture.- Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether).[6][7][8] - Ensure all glassware and reagents are scrupulously dried. - Use a sufficient excess of LiAlH₄.
Formation of byproducts during LiAlH₄ reduction The aldehyde intermediate can sometimes participate in side reactions.- Add the ester slowly to the LiAlH₄ solution at a low temperature to control the reaction rate. - Quench the reaction carefully at low temperature once the starting material is consumed.
Purification Troubleshooting
Problem Potential Cause Recommended Solution(s)
Poor separation of enantiomers by chiral HPLC - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition.- Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often a good starting point for amine-containing compounds. - Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additives (e.g., trifluoroacetic acid, diethylamine).
Peak tailing or broad peaks in HPLC - Secondary interactions between the analyte and the stationary phase. - Suboptimal flow rate or temperature.- Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the silica support. - Optimize the column temperature and flow rate.
Co-elution with impurities Insufficient resolution from synthetic byproducts.- Employ a multi-step purification strategy: first, use standard silica gel chromatography to remove non-isomeric impurities, followed by chiral HPLC for enantiomeric separation.

Experimental Protocols

Representative Synthesis of a Key Intermediate: Reductive Amination

This protocol is a representative example and may require optimization.

  • Imine Formation: To a solution of the secondary amine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add cyclooctanecarbaldehyde (1.1 eq). If necessary, a mild acid catalyst (e.g., acetic acid, a few drops) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Chiral HPLC Purification Method Development

This is a suggested starting point for method development.

  • Column: Chiralpak® AD-H (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Initial Screening:

    • Start with an isocratic elution of Hexane/Isopropanol (80:20 v/v) with 0.1% diethylamine.

    • If separation is not achieved, screen different ratios of Hexane/Isopropanol (e.g., 90:10, 70:30).

    • Screen other alcohol modifiers like ethanol.

  • Optimization:

    • Adjust the percentage of the alcohol modifier and the amine additive to optimize resolution and retention time.

    • Vary the flow rate and column temperature to improve peak shape and separation.

Mandatory Visualizations

J-113397 Synthesis Workflow

G cluster_0 Core Structure Assembly cluster_1 Modifications cluster_2 Final Step & Purification A 1-Benzyl-3-methoxycarbonyl-4-piperidone + o-Phenylenediamine B Benzimidazolone-piperidine Intermediate A->B Condensation C Alkylation of Benzimidazolone B->C D Diastereoselective Reduction C->D E Deprotection D->E F Reductive Amination with Cyclooctanecarbaldehyde E->F G Ester Intermediate F->G H Reduction of Ester G->H I Crude J-113397 H->I J Purification (Silica Gel & Chiral HPLC) I->J K Pure (3R, 4R)-J-113397 J->K

Caption: High-level workflow for the synthesis of J-113397.

Troubleshooting Logic for Low Yield in Reductive Amination

G Start Low Yield in Reductive Amination CheckImine Is imine formation complete? (Check by TLC/LC-MS) Start->CheckImine ImineIncomplete Incomplete Imine Formation CheckImine->ImineIncomplete No ImineComplete Imine Formation is Complete CheckImine->ImineComplete Yes CheckReducingAgent Is the reducing agent active and added correctly? CheckReactionConditions Are the reaction conditions optimal? CheckReducingAgent->CheckReactionConditions Yes SolutionReducingAgent Use fresh, anhydrous reducing agent (e.g., STAB). Ensure correct stoichiometry. CheckReducingAgent->SolutionReducingAgent No SolutionConditions Optimize solvent (e.g., DCM, DCE). Control pH (weakly acidic). CheckReactionConditions->SolutionConditions No End Improved Yield CheckReactionConditions->End Yes SolutionImine Increase reaction time for imine formation. Add a mild acid catalyst (e.g., AcOH). ImineIncomplete->SolutionImine ImineComplete->CheckReducingAgent G J113397 J-113397 ORL1 ORL1 Receptor J113397->ORL1 Antagonizes G_protein Gi/o Protein ORL1->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

optimizing J-113397 dosage for rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of J-113397 in rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is J-113397 and what is its primary mechanism of action?

J-113397 is the first potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] It functions as a competitive antagonist, blocking the signaling of the endogenous ligand N/OFQ.[3][5] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[3]

Q2: What are the potential therapeutic applications of J-113397 explored in rodent models?

Rodent studies have suggested several potential therapeutic applications for J-113397, including:

  • Pain Modulation: It has been shown to antagonize N/OFQ-induced hyperalgesia.[1][3] However, in some pain models like the formalin test, it can produce an algesic effect, suggesting a complex role of the N/OFQ system in pain processing.[6]

  • Parkinson's Disease: J-113397 has demonstrated the ability to attenuate experimental parkinsonism in rats, with additive effects when co-administered with L-DOPA.[7][8]

  • Stress and Anxiety: Studies have shown that J-113397 can mitigate the adverse behavioral impacts of stress in rats.[9]

  • Opioid Tolerance: It may prevent the development of tolerance to morphine.[2]

Q3: How should I prepare J-113397 for administration to rodents?

For in vivo studies, J-113397 is typically dissolved in a vehicle suitable for the chosen route of administration. While specific vehicle composition can vary between studies, a common approach involves dissolving the compound in a small amount of a solvent like DMSO, and then diluting it with saline or a polyethylene glycol (PEG) and Tween 80 solution to achieve the final desired concentration and injection volume. It is crucial to ensure the final solution is clear and the pH is within a physiologically acceptable range to avoid irritation or tissue damage.[10] Always perform a small pilot study to confirm the solubility and stability of your formulation.

Q4: What are the recommended dosages of J-113397 for rodent studies?

The optimal dosage of J-113397 will depend on the specific research question, the rodent species and strain, the route of administration, and the experimental model. Based on published literature, here are some general dosage ranges:

  • Subcutaneous (s.c.) injection in mice: Doses ranging from 0 to 30 mg/kg have been used to inhibit hyperalgesia.[1]

  • Intraperitoneal (i.p.) injection in rats:

    • For studies on parkinsonism, doses of 0.1 mg/kg and 1 mg/kg have been tested.[8]

    • In stress models, doses of 7.5 and 20.0 mg/kg have been evaluated.[9]

  • Intraplantar (i.pl.) injection in rats: Used in inflammatory pain models.[11]

It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q5: Are there any known off-target effects or potential side effects of J-113397?

J-113397 is highly selective for the ORL1 receptor over other opioid receptors (mu, delta, and kappa).[2][3][4] However, as with any pharmacological agent, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is good practice to include control groups and, if possible, to test the effects of J-113397 in ORL1 receptor knockout animals to confirm that the observed effects are mediated by the intended target. Some studies have noted that at higher doses, J-113397 alone can have behavioral effects, so careful dose selection and appropriate controls are essential.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no behavioral effect observed. - Suboptimal Dosage: The dose may be too low or too high. - Poor Bioavailability: Issues with the vehicle, route of administration, or compound stability. - Timing of Administration: The time between drug administration and behavioral testing may not be optimal.- Perform a dose-response study to identify the optimal dose for your specific model. - Re-evaluate the vehicle and preparation method. Consider a different route of administration. - Conduct a time-course experiment to determine the peak effect of the drug.
Precipitation of J-113397 in the vehicle. - Low Solubility: J-113397 may have limited solubility in certain aqueous vehicles. - Incorrect pH: The pH of the solution may not be optimal for solubility.- Try using a co-solvent system (e.g., DMSO, PEG300, Tween 80) and ensure the final concentration of the organic solvent is safe for the animal. - Adjust the pH of the vehicle to be within a physiological range (~7.4).
Signs of irritation or distress in animals after injection. - Irritating Vehicle: The vehicle itself may be causing irritation (e.g., high concentration of DMSO, incorrect pH or osmolarity). - Route of Administration: Subcutaneous or intramuscular injections of certain formulations can cause local tissue damage.[10]- Reduce the concentration of organic solvents in the vehicle. - Ensure the pH and osmolarity of the final solution are appropriate. - Consider switching to a less irritating route of administration, such as intraperitoneal or intravenous injection.[10]
Observed effects are not consistent with ORL1 receptor antagonism. - Off-Target Effects: At high concentrations, J-113397 might interact with other receptors. - Experimental Confound: An unforeseen variable in the experimental design may be influencing the results.- Use the lowest effective dose determined from your dose-response study. - Include a control group treated with a structurally different ORL1 antagonist, if available. - Meticulously review and standardize all experimental procedures.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Activity of J-113397

ParameterSpecies/Cell LineValueReference
Ki (ORL1 Receptor) Cloned human1.8 nM[1][3]
Ki (Mouse ORL1 Receptor) Mouse brain1.1 nM[3]
Ki (mu-opioid receptor) Human1000 nM[3]
Ki (delta-opioid receptor) Human>10,000 nM[3]
Ki (kappa-opioid receptor) Human640 nM[3]
IC50 (N/OFQ-stimulated [³⁵S]GTPγS binding) CHO-ORL1 cells5.3 nM[1][3]
IC50 (N/OFQ-stimulated [³⁵S]GTPγS binding) Mouse brain7.6 nM[12]
IC50 (N/OFQ-induced cAMP suppression) CHO-ORL1 cells26 nM[13]

Table 2: Summary of In Vivo Dosages and Effects of J-113397 in Rodents

SpeciesModelRoute of AdministrationDosage RangeObserved EffectReference
Mouse Tail-flick test (N/OFQ-induced hyperalgesia)Subcutaneous (s.c.)0 - 30 mg/kgDose-dependent inhibition of hyperalgesia[1]
Rat 6-hydroxydopamine (6-OHDA) model of Parkinson's diseaseIntraperitoneal (i.p.)0.1 - 1 mg/kgAttenuation of parkinsonian-like symptoms[8]
Rat Predator exposure stress modelIntraperitoneal (i.p.)7.5 - 20.0 mg/kgMitigation of stress-induced behavioral deficits[9]
Rat Carrageenan-induced inflammationIntraplantar (i.pl.)Not specifiedReduction of allodynia and thermal hyperalgesia[11]
Rat Formalin testIntrathecal (i.t.) & Intracerebroventricular (i.c.v.)Not specifiedEnhancement of agitation behavior (algesic effect)[6]

Experimental Protocols

Protocol 1: Preparation of J-113397 for Intraperitoneal (i.p.) Injection in Rats

This protocol provides a general guideline. The final concentrations and volumes should be adjusted based on the specific experimental design.

Materials:

  • J-113397 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Calculate the required amount of J-113397: Based on the desired dose (e.g., 1 mg/kg), the average weight of the rats, and the number of animals.

  • Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Dissolve J-113397:

    • Weigh the calculated amount of J-113397 powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.

  • Prepare the final injection solution:

    • To the dissolved J-113397 in DMSO, add the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the sterile saline to reach the final volume and concentration. Mix well.

  • Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 1 ml/kg).

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice

This protocol is adapted from standard methods for assessing thermal pain sensitivity.

Materials:

  • Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Stopwatch

  • J-113397 solution or vehicle

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.

    • Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.

    • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration: Administer J-113397 or vehicle subcutaneously at the desired dose.

  • Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Compare the post-treatment latencies between the J-113397-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Visualizations

G cluster_0 J-113397 Signaling Pathway J113397 J-113397 ORL1 ORL1/NOP Receptor J113397->ORL1 Competitively Antagonizes G_protein Gi/Go Protein ORL1->G_protein Activates MAPK MAPK Pathway ORL1->MAPK N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->ORL1 Binds and Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of the ORL1 receptor and the antagonistic action of J-113397.

G cluster_1 Experimental Workflow for a Rodent Behavioral Study start Start: Acclimation baseline Baseline Behavioral Testing start->baseline randomization Randomization into Groups baseline->randomization treatment_vehicle Vehicle Administration randomization->treatment_vehicle Control Group treatment_j113397 J-113397 Administration randomization->treatment_j113397 Experimental Group post_treatment_testing Post-Treatment Behavioral Testing treatment_vehicle->post_treatment_testing treatment_j113397->post_treatment_testing data_analysis Data Collection & Analysis post_treatment_testing->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vivo studies with J-113397.

References

potential off-target effects of J-113397 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of J-113397, a potent and selective non-peptidyl ORL1 (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of J-113397?

J-113397 is a highly potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3]

Q2: What are the known off-target binding sites for J-113397?

J-113397 exhibits high selectivity for the ORL1 receptor over the classical opioid receptors (mu, delta, and kappa).[3][4] While it has significantly lower affinity for these other opioid receptors, they represent the most likely off-target binding sites. There is limited evidence of significant binding to other unrelated receptor families.

Q3: I am observing unexpected effects in my experiment. Could these be due to off-target binding of J-113397?

While J-113397 is highly selective, off-target effects, particularly at high concentrations, cannot be entirely ruled out. Consider the following:

  • Concentration: Are you using the lowest effective concentration of J-113397? High concentrations increase the likelihood of binding to lower-affinity sites like the mu, delta, and kappa opioid receptors.

  • System Complexity: In complex biological systems (e.g., in vivo studies), observed effects could be indirect consequences of ORL1 antagonism rather than direct off-target binding. For example, J-113397 has been shown to modulate dopamine release in the striatum and affect GABAergic transmission, which could lead to a variety of downstream effects.[1][5]

  • Purity of Compound: Ensure the purity of your J-113397 stock to eliminate the possibility of contaminants causing the unexpected effects.

Q4: Can J-113397 interact with other signaling pathways?

The primary mechanism of action for J-113397 is the competitive antagonism of the ORL1 receptor, which is a G protein-coupled receptor (GPCR).[4] By blocking the binding of N/OFQ, J-113397 prevents the downstream signaling cascade typically initiated by this receptor, such as the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels.[2][6] Any interaction with other signaling pathways is likely to be an indirect consequence of its primary activity or, at high concentrations, due to low-affinity interactions with other GPCRs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected agonist-like effects observed. J-113397 is a potent antagonist and has not been reported to have agonistic effects on the ORL1 receptor or other opioid receptors.[3][7] This could be due to experimental artifact, contamination of the compound, or a complex, indirect physiological response.Verify the identity and purity of your J-113397 compound. Review your experimental design to account for potential indirect effects.
Variability in experimental results. This could be due to issues with compound stability, inconsistent dosing, or biological variability.Ensure proper storage of J-113397 stock solutions as recommended by the manufacturer. Verify the accuracy of your dilutions and administration protocol. Increase sample size to account for biological variability.
Observed effects are inconsistent with ORL1 receptor antagonism. This may indicate a potential off-target effect, especially if using high concentrations of J-113397.Perform a dose-response curve to determine if the effect is concentration-dependent. Use a structurally different ORL1 antagonist as a control to see if the same effect is observed. Consider using knockout animals or cell lines lacking the ORL1 receptor to confirm the target specificity of the effect.

Data Presentation

Table 1: Binding Affinity and Potency of J-113397 at Opioid Receptors

ReceptorSpeciesAssay TypeValueUnitReference
ORL1 (NOP) Human (cloned)Kᵢ1.8nM[4][7]
ORL1 (NOP)Mouse (brain)Kᵢ1.1nM[4]
ORL1 (NOP)Human (CHO cells)IC₅₀ (¹²⁵I-N/OFQ binding)2.3nM[2]
ORL1 (NOP)Human (CHO cells)IC₅₀ ([³⁵S]GTPγS binding)5.3nM[4]
ORL1 (NOP)Human (CHO cells)IC₅₀ (cAMP accumulation)26nM[2]
mu-opioid HumanKᵢ1000nM[4]
delta-opioid HumanKᵢ>10,000nM[4]
kappa-opioid HumanKᵢ640nM[4]

Experimental Protocols

Radioligand Binding Assay for ORL1 Receptor

  • Objective: To determine the binding affinity (Kᵢ) of J-113397 for the ORL1 receptor.

  • Materials:

    • Membranes from CHO cells stably expressing the human ORL1 receptor.

    • [¹²⁵I][Tyr¹⁴]Nociceptin (radioligand).

    • J-113397.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Nonspecific binding control (e.g., high concentration of unlabeled nociceptin).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of J-113397.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

  • Objective: To assess the functional antagonist activity of J-113397 at the ORL1 receptor.

  • Materials:

    • Membranes from CHO cells expressing the ORL1 receptor.

    • Nociceptin/Orphanin FQ (agonist).

    • J-113397.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with varying concentrations of J-113397.

    • Add a fixed concentration of the agonist (N/OFQ) to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

    • Determine the IC₅₀ value of J-113397 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

J113397_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ ORL1 ORL1 (NOP Receptor) N/OFQ->ORL1 Binds & Activates J113397 J113397 J113397->ORL1 Blocks G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay prep_membranes Prepare Membranes (CHO-ORL1 cells) radioligand_binding Radioligand Binding Assay ([¹²⁵I]N/OFQ + J-113397) prep_membranes->radioligand_binding prep_membranes2 Prepare Membranes (CHO-ORL1 cells) calc_ki Calculate Ki Value radioligand_binding->calc_ki gtp_binding [³⁵S]GTPγS Binding Assay (N/OFQ + J-113397) prep_membranes2->gtp_binding calc_ic50 Calculate IC₅₀ Value gtp_binding->calc_ic50

References

stability of J-113397 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of J-113397 in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving J-113397?

A1: J-113397 is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is advisable to prepare a high-concentration stock solution in DMSO. For in vivo studies, the final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity.[1]

Q2: What are the recommended storage conditions for J-113397?

A2: The storage conditions for J-113397 depend on whether it is in solid form or dissolved in a solvent. Following the manufacturer's recommendations is crucial for maintaining the compound's integrity.

Q3: How can I assess the stability of my J-113397 solution over time?

A3: To assess the stability of your J-113397 solution, you can perform a stability study. This typically involves storing aliquots of the solution at different temperatures and analyzing them at various time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the main peak's area suggests degradation.[2]

Q4: I observed precipitation in my J-113397 stock solution after thawing. What should I do?

A4: Precipitation after a freeze-thaw cycle can indicate that the compound's solubility limit has been exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate to try and redissolve the precipitate.[2] To avoid this, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles.

Q5: My J-113397 solution has changed color. Is it still usable?

A5: A change in the color of the solution can be a sign of chemical degradation.[2] It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the solution before use. If degradation is confirmed, it is best to prepare a fresh solution from a new stock.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of J-113397 in solution.Prepare fresh stock solutions and working solutions before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at the recommended temperatures.
Inaccurate concentration of the stock solution.Verify the concentration of the stock solution using a validated analytical method. Ensure the compound was fully dissolved when preparing the solution.
Precipitation in working solution The solvent composition of the working solution does not support the solubility of J-113397.When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, while remaining compatible with your experimental system. Stepwise dilution may help prevent precipitation.[1]
The pH of the buffer affects solubility.Investigate the pH-solubility profile of J-113397 if data is available. Adjust the pH of your buffer if necessary and compatible with your assay.

Stability of J-113397: Data Summary

Specific quantitative data on the stability of J-113397 in different solvents and at various temperatures is not extensively published. However, based on supplier recommendations, the following storage guidelines are provided to ensure optimal stability.

Form Solvent Storage Temperature Duration
Solid (Powder)--20°CUp to 3 years[3][4]
4°CUp to 2 years[4]
In SolventDMSO-80°CUp to 6 months[4][5]
-20°CUp to 1 month[4][5]

Experimental Protocols

Protocol for Preparing a J-113397 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of J-113397 in DMSO.

Materials:

  • J-113397 (M.Wt: 399.57 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of J-113397 powder in a clean, dry container. For 1 ml of a 10 mM stock solution, you will need 3.9957 mg.

  • Add the appropriate volume of DMSO to the powder.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Generalized Protocol for Assessing the Stability of J-113397 in Solution

This protocol outlines a general method for evaluating the stability of a J-113397 solution over time at different temperatures.

Materials:

  • J-113397 stock solution (e.g., 10 mM in DMSO)

  • Desired solvent for stability testing (e.g., cell culture medium, phosphate-buffered saline)

  • Temperature-controlled incubators or water baths

  • HPLC or LC-MS system with a suitable column and detection method

Procedure:

  • Prepare a working solution of J-113397 at the desired concentration in the chosen solvent.

  • Aliquot the working solution into multiple vials for each temperature condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • Take an initial sample (T=0) and analyze its purity and concentration by HPLC or LC-MS. This will serve as the baseline.

  • Store the remaining vials at their respective temperatures.

  • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each temperature condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of J-113397 and to identify any potential degradation products.

  • Compare the results to the T=0 sample to determine the percentage of degradation over time at each temperature.

Visualizations

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling J113397 J-113397 NOP_Receptor NOP Receptor (ORL-1) J113397->NOP_Receptor Antagonist G_Protein Gαi/o, Gαz, Gαq/11 NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activation MAPK MAPK Pathway (ERK1/2, p38, JNK) G_Protein->MAPK Activation Ca_Channels ↓ Ca²⁺ Channels G_Protein->Ca_Channels K_Channels ↑ K⁺ Channels G_Protein->K_Channels cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: NOP Receptor Signaling Pathway and the inhibitory action of J-113397.

Stability_Testing_Workflow start Prepare J-113397 Working Solution aliquot Aliquot Solution into Vials start->aliquot t0_analysis Analyze T=0 Sample (HPLC/LC-MS) aliquot->t0_analysis storage Store Vials at Different Temperatures (-20°C, 4°C, RT, 37°C) aliquot->storage comparison Compare with T=0 Data t0_analysis->comparison timepoint Retrieve Samples at Specific Time Points storage->timepoint analysis Analyze Samples (HPLC/LC-MS) timepoint->analysis analysis->comparison end Determine Stability Profile comparison->end

Caption: Experimental workflow for assessing the stability of J-113397.

References

Technical Support Center: J-113397 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the chemical synthesis of J-113397.

Troubleshooting Guides

The synthesis of J-113397 is a multi-step process known to be challenging, often resulting in low overall yields. The presence of two chiral centers further complicates the synthesis and purification. This guide addresses potential issues at each key stage of the synthesis.

A known synthetic route for J-113397 is outlined below. Each step is a potential source of yield loss.

J-113397_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Condensation cluster_intermediate2 Step 2-3: Protection & Deprotection cluster_intermediate3 Step 4: Alkylation cluster_intermediate4 Step 5: Reduction (Enamine) cluster_intermediate5 Step 6: Debenzylation cluster_intermediate6 Step 7: Reductive Amination cluster_final Step 8: Reduction (Ester) 1-Benzyl-3-methoxycarbonyl-4-piperidone 1-Benzyl-3-methoxycarbonyl-4-piperidone Intermediate_3 CID:16726310 1-Benzyl-3-methoxycarbonyl-4-piperidone->Intermediate_3 Condensation O-Phenylenediamine O-Phenylenediamine O-Phenylenediamine->Intermediate_3 Intermediate_4 CID:16726358 Intermediate_3->Intermediate_4 Boc Protection, TFA Treatment Intermediate_5 CID:16726359 Intermediate_4->Intermediate_5 Iodoethane, Base Intermediate_6 CID:16726360 Intermediate_5->Intermediate_6 Mg, Methanol Intermediate_7 CID:16726362 Intermediate_6->Intermediate_7 Catalytic Hydrogenation Intermediate_9 CID:16726364 Intermediate_7->Intermediate_9 Cyclooctanecarbaldehyde J-113397 J-113397 Intermediate_9->J-113397 LiAlH4 Debenzylation_Troubleshooting Low_Yield Low Yield in Debenzylation Catalyst_Poisoning Catalyst Poisoning? Low_Yield->Catalyst_Poisoning Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Add_Acid Add Acetic Acid Catalyst_Poisoning->Add_Acid Solution Change_Catalyst Use Pd(OH)2/C Catalyst_Poisoning->Change_Catalyst Solution Increase_Catalyst_Loading Increase Catalyst Loading Incomplete_Reaction->Increase_Catalyst_Loading Solution Increase_H2_Pressure Increase H2 Pressure Incomplete_Reaction->Increase_H2_Pressure Solution Lower_Temp_Pressure Lower Temperature & Pressure Side_Reactions->Lower_Temp_Pressure Solution ORL1_Signaling_Pathway J113397 J-113397 ORL1 ORL-1 Receptor (GPCR) J113397->ORL1 Antagonist (Blocks) G_Protein Gi/Go Protein ORL1->G_Protein Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Altered Cellular Response cAMP->Cellular_Response

J-113397 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental design, limitations, and solutions when working with J-113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is J-113397 and what is its primary mechanism of action?

A1: J-113397 is the first potent and selective non-peptidyl antagonist of the ORL1 receptor. Its mechanism of action is competitive antagonism at the ORL1 receptor, meaning it binds to the receptor at the same site as the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), and blocks its action without initiating a biological response itself.

Q2: What is the selectivity profile of J-113397?

A2: J-113397 exhibits high selectivity for the human and mouse ORL1 receptor. It has significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), making it a valuable tool for studying the specific roles of the ORL1 receptor system.

Q3: What are the common research applications for J-113397?

A3: J-113397 is widely used to investigate the physiological and pathological roles of the N/OFQ system. Key research areas include pain modulation, Parkinson's disease, stress, anxiety, and addiction. It has been instrumental in elucidating the anti-opioid effects of N/OFQ in the brain and its pronociceptive actions.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect Observed in In Vitro Assays

  • Potential Cause 1: Compound Solubility and Stability.

    • Solution: J-113397 is soluble in DMSO and ethanol. Prepare fresh stock solutions in 100% DMSO and store them at -20°C for up to one month or at -80°C for up to six months. For aqueous-based assays, it is crucial to minimize the final DMSO concentration. Ideally, the final DMSO concentration in your assay should be kept below 0.5% (v/v), as higher concentrations can have direct effects on cell viability and signaling pathways. It is recommended to perform a vehicle control with the same final DMSO concentration to account for any solvent effects. The stability of J-113397 in aqueous solutions for extended periods may be limited; therefore, for long-term experiments, fresh dilutions should be prepared.

  • Potential Cause 2: Incorrect Assay Conditions.

    • Solution: Ensure that the assay buffer and conditions are optimized for GPCR activity. The competitive antagonism of J-113397 is dependent on the concentration of the agonist (N/OFQ). Verify the concentration and purity of your N/OFQ. A Schild plot analysis can be performed to confirm competitive antagonism and determine the pA2 value of J-113397 in your specific assay system.

Issue 2: Unexpected or Off-Target Effects in Experiments

  • Potential Cause 1: High Concentrations of J-113397.

    • Solution: While J-113397 is highly selective at nanomolar concentrations, supra-micromolar concentrations may lead to off-target effects. One study reported that J-113397 at concentrations of 1 µM and 3.2 µM enhanced basal tritium efflux from rat neocortical slices, an effect not observed at 0.1 µM. Some studies have also suggested that certain behavioral effects of J-113397 might be mediated by mechanisms unrelated to its NOP receptor activity, potentially due to lower selectivity at higher doses. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects. In a patch-clamp study, J-113397 up to 1 µM did not show off-target effects on µ-opioid or GABA-B receptor-activated potassium channels.

  • Potential Cause 2: Vehicle Effects.

    • Solution: The vehicle used to dissolve and administer J-113397, particularly for in vivo studies, can have its own biological effects. Always include a vehicle control group in your experimental design. For in vivo studies, a common vehicle formulation is a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of each component should be carefully optimized and tested for any behavioral or physiological effects in the absence of J-113397.

Issue 3: Difficulty in Synthesizing or Obtaining J-113397

  • Potential Cause: Complex Chiral Synthesis.

    • Solution: The synthesis of J-113397 is challenging due to the presence of two chiral centers, which can result in low yields and difficult purification. If synthesis is a limitation, consider commercially available J-113397 from reputable suppliers. Alternatively, for some applications, an achiral analog of J-113397, Trap-101, has been developed which offers a similar pharmacological profile with a more straightforward, high-yield synthesis.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of J-113397

ReceptorSpeciesAssay TypeValueReference
ORL1 (NOP)Human (cloned)Ki1.8 nM
ORL1 (NOP)MouseKi1.1 nM
Mu-OpioidHumanKi1000 nM
Delta-OpioidHumanKi>10,000 nM
Kappa-OpioidHumanKi640 nM
ORL1 (NOP)Human (CHO cells)IC50 ([35S]GTPγS binding)5.3 nM
ORL1 (NOP)Mouse BrainIC50 ([35S]GTPγS binding)7.6 nM
ORL1 (NOP)Human (CHO cells)IC50 (cAMP accumulation)26 nM

Table 2: Comparison of Non-peptidyl ORL1 Receptor Antagonists

CompoundORL1 Ki (nM)Selectivity vs. Mu-OpioidSelectivity vs. Kappa-OpioidSelectivity vs. Delta-OpioidNotesReference
J-113397 1.8~555-fold~355-fold>5555-foldFirst potent and selective non-peptidyl antagonist.
SB-612111 0.33~174-fold~486-fold~6391-foldHigher affinity and selectivity than J-113397.
JTC-801 8.2~12.5-fold~129-fold~1055-foldOrally active antagonist.

Experimental Protocols

Protocol 1: In Vitro [35S]GTPγS Binding Assay

This protocol is adapted from studies characterizing the functional activity of J-113397.

  • Membrane Preparation: Prepare crude membranes from cells stably expressing the human ORL1 receptor (e.g., CHO-ORL1 cells) or from brain tissue.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane protein (10-20 µg)

    • GDP (10 µM final concentration)

    • J-113397 at various concentrations (e.g., 10-10 to 10-6 M) or vehicle (DMSO).

    • Nociceptin/Orphanin FQ (agonist) at a fixed concentration (e.g., EC50 value).

    • [35S]GTPγS (0.05 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of agonist-stimulated [35S]GTPγS binding by J-113397 and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Administration for Behavioral Studies

This protocol is a general guideline based on published studies using J-113397 in rodents.

  • Compound Preparation:

    • Dissolve J-113397 in a vehicle suitable for the chosen route of administration. A commonly used vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is a mixture of 5% DMSO, 5% Tween 80, and 90% saline.

    • Alternatively, for subcutaneous administration, J-113397 can be dissolved in a small amount of DMSO and then diluted with saline.

    • The final concentration of J-113397 should be calculated based on the desired dose (mg/kg) and the injection volume (typically 5-10 ml/kg for i.p. or s.c. in rodents).

  • Animal Dosing:

    • Administer J-113397 or the vehicle control to the animals. The timing of administration relative to the behavioral test will depend on the pharmacokinetic properties of J-113397 and the experimental design. A pre-treatment time of 30-60 minutes is common.

  • Behavioral Testing:

    • Conduct the behavioral test according to the established protocol for the specific model being used (e.g., tail-flick test, hot-plate test, elevated plus maze).

  • Data Collection and Analysis:

    • Record the relevant behavioral parameters and analyze the data to determine the effect of J-113397 compared to the vehicle control group.

Visualizations

G cluster_0 NOP Receptor (ORL1) Signaling N_OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOPR NOP Receptor (ORL1) N_OFQ->NOPR Agonist Binding J113397 J-113397 J113397->NOPR Antagonist Binding Gi_protein Gi/o Protein NOPR->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition GIRK GIRK Channels Gi_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion K_ion K+ Efflux GIRK->K_ion Opening

Caption: NOP Receptor (ORL1) Signaling Pathway and the antagonistic action of J-113397.

G cluster_1 In Vitro Experiment Workflow prep_stock Prepare J-113397 Stock in DMSO prep_working Prepare Working Solutions prep_stock->prep_working vehicle_control Prepare Vehicle Control (DMSO) prep_stock->vehicle_control assay_setup Set up Assay (e.g., GTPγS) prep_working->assay_setup vehicle_control->assay_setup incubation Incubate assay_setup->incubation readout Measure Signal incubation->readout analysis Data Analysis (IC50, etc.) readout->analysis

Caption: A typical workflow for an in vitro experiment using J-113397.

G cluster_2 Troubleshooting Logic start Inconsistent or Unexpected Results? check_solubility Check Compound Solubility & Stability start->check_solubility check_dmso Verify Final DMSO Concentration start->check_dmso check_dose Review Dose (Potential Off-Target) start->check_dose check_vehicle Assess Vehicle Effects start->check_vehicle re_run Re-run Experiment with Optimized Conditions check_solubility->re_run check_dmso->re_run consider_alt Consider Alternative Antagonist check_dose->consider_alt check_vehicle->re_run consider_alt->re_run

Caption: A logical flowchart for troubleshooting common issues with J-113397 experiments.

Technical Support Center: J-113397 Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with J-113397, a potent and selective non-peptidyl ORL1 (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is J-113397 and what is its primary mechanism of action?

J-113397 is the first potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] It functions as a competitive antagonist, blocking the receptor and inhibiting the effects of N/OFQ.[1][6][7] This antagonism has been demonstrated in various in vitro and in vivo assays.[1][8]

Q2: What are the key research applications of J-113397?

J-113397 is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] Its high selectivity makes it useful for distinguishing the effects of the NOP receptor from those of classical opioid receptors.[1][2] Key research areas include pain modulation, treatment of Parkinson's disease, and understanding the development of morphine tolerance.[2][9][10]

Q3: What are the binding affinities of J-113397 for various opioid receptors?

J-113397 exhibits high affinity and selectivity for the human ORL1 receptor. Its affinity for other opioid receptors is significantly lower, demonstrating its high selectivity.

ReceptorKi (nM)
Human ORL1 (NOP) 1.8 ± 0.24 [11]
Human μ (mu)1000 ± 160[11]
Human δ (delta)>10,000[1]
Human κ (kappa)640 ± 87[11]
Mouse ORL1 (NOP)1.1[1]

Q4: What is the in vitro potency of J-113397?

In vitro functional assays have demonstrated the potent antagonist activity of J-113397.

AssayCell LineIC50 (nM)
N/OFQ-stimulated [³⁵S]GTPγS bindingCHO-ORL15.3[1][3]
N/OFQ-stimulated [³⁵S]GTPγS bindingMouse Brain7.6[7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with J-113397.

Issue Potential Cause Troubleshooting Steps
Poor solubility of J-113397 for in vivo administration. J-113397 has low water solubility.Prepare a stock solution in a suitable organic solvent like DMSO. For injections, use a vehicle formulation such as DMSO:Tween 80:Saline (e.g., 10:5:85).[12] Always prepare fresh formulations for optimal results.[12]
Inconsistent or unexpected results in vivo. - Improper dose selection.- Bell-shaped dose-response curve.- Issues with administration route.- Dose-response studies: Conduct a dose-response study to determine the optimal dose for your specific experimental model. Doses ranging from 0.1 to 30 mg/kg have been used in rodents.[3][10][13]- High doses: Be aware that high doses of J-113397 may lead to a bell-shaped dose-response curve, potentially resulting in reduced or no effect.[14]- Administration route: The choice of administration route (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile. Ensure the chosen route is appropriate for your experimental goals.
Difficulty observing the expected antagonist effect. - Insufficient dose to block the NOP receptor.- Agonist concentration is too high.- Dose escalation: If no effect is observed, consider carefully increasing the dose of J-113397.- Agonist concentration: In in vitro assays, ensure the concentration of the NOP receptor agonist is not excessively high, which might overcome the competitive antagonism of J-113397.
Variability in behavioral readouts. - Animal stress.- Improper handling.- Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced variability.

Experimental Protocols

Below are detailed methodologies for key experiments involving J-113397.

In Vitro [³⁵S]GTPγS Binding Assay

This protocol is adapted from studies characterizing the antagonist properties of J-113397 in CHO cells expressing the ORL1 receptor.[1][3]

Objective: To determine the inhibitory effect of J-113397 on N/OFQ-stimulated [³⁵S]GTPγS binding.

Materials:

  • CHO cells expressing the human ORL1 receptor (CHO-ORL1)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • [³⁵S]GTPγS

  • GDP

  • Nociceptin/Orphanin FQ (N/OFQ)

  • J-113397

  • Scintillation cocktail

Procedure:

  • Prepare membranes from CHO-ORL1 cells.

  • In a 96-well plate, add assay buffer, GDP, and varying concentrations of J-113397.

  • Add a fixed concentration of N/OFQ to stimulate the receptor.

  • Add the cell membranes to the wells.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of J-113397.

In Vivo Administration for Behavioral Studies in Rodents

This protocol is based on studies investigating the effects of J-113397 in rodent models of Parkinson's disease and pain.[3][10][13]

Objective: To administer J-113397 to rodents to assess its effects on behavior.

Materials:

  • J-113397

  • Vehicle (e.g., DMSO, Tween 80, Saline)

  • Syringes and needles appropriate for the chosen administration route

  • Experimental animals (e.g., mice, rats)

Procedure:

  • Preparation of J-113397 Solution:

    • Dissolve J-113397 in 100% DMSO to create a stock solution.

    • For injection, prepare the final formulation by adding Tween 80 and then saline to the DMSO stock solution (e.g., final concentration of 10% DMSO, 5% Tween 80, and 85% saline).[12] Vortex the solution to ensure it is well-mixed. Prepare this solution fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume.

    • Administer J-113397 via the chosen route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)).

    • For subcutaneous administration, inject into the loose skin on the back of the neck.

    • For intraperitoneal administration, inject into the lower quadrant of the abdomen, avoiding the midline.

  • Behavioral Testing:

    • Conduct behavioral tests at appropriate time points after J-113397 administration, based on the expected pharmacokinetic profile of the compound and the specific experimental design.

Visualizations

Signaling Pathway of the NOP Receptor and J-113397 Antagonism

G cluster_0 Extracellular cluster_1 Intracellular N/OFQ N/OFQ NOP Receptor (ORL1) NOP Receptor (ORL1) N/OFQ->NOP Receptor (ORL1) Activates J-113397 J-113397 J-113397->NOP Receptor (ORL1) Blocks Gαi Gαi NOP Receptor (ORL1)->Gαi Activates Gβγ Gβγ NOP Receptor (ORL1)->Gβγ Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits K+ Channel K+ Channel Gβγ->K+ Channel Opens Ca2+ Channel Ca2+ Channel Gβγ->Ca2+ Channel Closes cAMP cAMP Adenylyl Cyclase->cAMP Decreases G Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization into Groups Randomization into Groups Baseline Behavioral Testing->Randomization into Groups J-113397 or Vehicle Administration J-113397 or Vehicle Administration Randomization into Groups->J-113397 or Vehicle Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing J-113397 or Vehicle Administration->Post-treatment Behavioral Testing Data Collection and Analysis Data Collection and Analysis Post-treatment Behavioral Testing->Data Collection and Analysis Statistical Analysis Statistical Analysis Data Collection and Analysis->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results G J-113397 J-113397 NOP Receptor Antagonism NOP Receptor Antagonism J-113397->NOP Receptor Antagonism Increased Nigral GABA Release Increased Nigral GABA Release NOP Receptor Antagonism->Increased Nigral GABA Release leads to Decreased Thalamic GABA Release Decreased Thalamic GABA Release Increased Nigral GABA Release->Decreased Thalamic GABA Release results in Attenuation of Akinesia Attenuation of Akinesia Decreased Thalamic GABA Release->Attenuation of Akinesia contributes to

References

Validation & Comparative

A Comparative Guide to NOP Receptor Ligands: J-113397 and [Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor: the non-peptidyl antagonist J-113397 and the peptidic ligand [Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂. This comparison is supported by experimental data to inform research and development in pain, addiction, and other neurological disorders.

Introduction to the Compounds

J-113397 is a potent and selective, non-peptidyl competitive antagonist of the NOP receptor.[1][2] Its chemical structure is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one. J-113397 has been instrumental in elucidating the physiological roles of the N/OFQ system.

[Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂ is a synthetic peptide analog of the endogenous NOP receptor ligand, nociceptin. Its pharmacological profile is complex and appears to be tissue- and assay-dependent. Initially characterized as a competitive antagonist, subsequent studies have demonstrated that it can also act as a partial or full agonist at the NOP receptor.[3][4][5][6][7]

Head-to-Head Performance Comparison

The following tables summarize the quantitative data for J-113397 and [Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂ from in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Potency
CompoundParameterValueSpecies/TissueAssayReference
J-113397 Kᵢ (nM)1.8Human (recombinant)Radioligand Binding[1]
Kᵢ (nM)1.1Mouse brainRadioligand Binding[1]
IC₅₀ (nM)5.3CHO cells (human ORL1)[³⁵S]GTPγS Binding[1]
IC₅₀ (nM)7.6Mouse brain[³⁵S]GTPγS Binding
[Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂ pKᵢ8.65 ± 0.08Rat cerebrocortexRadioligand Binding[8]
pA₂6.76Rat vas deferensFunctional Assay[8]
pEC₅₀8.65CHO cells (human ORL1)cAMP accumulation[8]
ActivityPartial Agonist/AntagonistMouse brain[³⁵S]GTPγS Binding

Note: Kᵢ represents the inhibition constant, a measure of binding affinity. IC₅₀ is the half-maximal inhibitory concentration. pKᵢ, pA₂, and pEC₅₀ are the negative logarithms of the respective molar concentrations, with higher values indicating greater potency.

In Vivo Activity in Nociception Models
CompoundModelRoute of AdministrationEffectSpeciesReference
J-113397 Nociceptin-induced hyperalgesia (Tail-flick test)Subcutaneous (s.c.)Dose-dependent inhibition of hyperalgesiaMouse[1]
[Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂ Tail-flick testIntracerebroventricular (i.c.v.)HyperalgesiaRat[1][2]
Tail-flick testIntrathecal (i.t.)AnalgesiaRat[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

NOP_Receptor_Signaling NOP Receptor Signaling Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling J113397 J-113397 (Antagonist) NOP_R NOP Receptor (ORL1) J113397->NOP_R Binds and blocks Peptide [Phe¹psi(CH₂-NH)Gly²]nociceptin(1-13)NH₂ (Agonist/Antagonist) Peptide->NOP_R Binds and may activate or block G_protein Gi/o Protein NOP_R->G_protein Activates GDP_GTP GDP to GTP Exchange G_protein->GDP_GTP AC Adenylyl Cyclase GDP_GTP->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: NOP Receptor Signaling Pathway.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (with NOP receptors) Incubation 2. Incubation - Radioligand ([³H]Nociceptin) - Unlabeled Ligand (J-113397 or Peptide) - Membranes Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 4. Quantification (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis (Determine Ki) Counting->Analysis GTP_gamma_S_Assay [³⁵S]GTPγS Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (with NOP receptors and G-proteins) Incubation 2. Incubation - Ligand (J-113397 or Peptide) - [³⁵S]GTPγS - GDP - Membranes Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free [³⁵S]GTPγS (Rapid Filtration) Incubation->Filtration Counting 4. Quantification (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis (Determine EC₅₀/IC₅₀ and Emax) Counting->Analysis

References

Validating the Selectivity of J-113397 in New Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nociceptin/Orphanin FQ (NOP) receptor antagonist, J-113397, with alternative compounds. It includes supporting experimental data from various assays to validate its selectivity and offers detailed protocols for key experiments.

Comparative Selectivity Profile of NOP Receptor Antagonists

J-113397 is a potent and highly selective non-peptidyl antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its selectivity is a critical attribute, ensuring that its pharmacological effects are primarily mediated through the NOP receptor, minimizing off-target effects. This section compares the binding affinity and selectivity of J-113397 with other known NOP receptor antagonists.

CompoundNOP (ORL1) Receptor Affinity (Ki/pKi)μ-Opioid Receptor (MOP) Affinity (Ki)δ-Opioid Receptor (DOP) Affinity (Ki)κ-Opioid Receptor (KOP) Affinity (Ki)Selectivity for NOP over MOP/DOP/KOP
J-113397 1.8 nM (Ki)[3]1000 nM[3]>10,000 nM[3]640 nM[3]~555-fold over MOP, >5555-fold over DOP, ~355-fold over KOP
SB-612111 0.33 nM (Ki)[4][5]57.6 nM[5]2109 nM[5]160.5 nM[5]~174-fold over MOP, ~6391-fold over DOP, ~486-fold over KOP[4]
UFP-101 10.24 (pKi)[4][6]>3000-fold lower affinity[4][6]>3000-fold lower affinity[4][6]>3000-fold lower affinity[4][6]>3000-fold selective for NOP[4][6]
Naloxone Benzoylhydrazone (NalBzoH) Antagonist activity at NOP[1][7]Mixed μ antagonist/κ and δ agonist[3]Mixed μ antagonist/κ and δ agonist[3]Mixed μ antagonist/κ and δ agonist[3]Not highly selective for NOP[3][7]

Key Observations:

  • J-113397 demonstrates high affinity for the NOP receptor with substantial selectivity over the classical opioid receptors (MOP, DOP, KOP).[3]

  • SB-612111 exhibits even higher affinity for the NOP receptor than J-113397 and also displays excellent selectivity.[4][5][8]

  • UFP-101 , a peptide antagonist, shows outstanding selectivity for the NOP receptor, with over 3000-fold lower affinity for other opioid receptors.[4][6]

  • Naloxone Benzoylhydrazone (NalBzoH) is not a selective NOP receptor antagonist and displays complex pharmacology with agonist and antagonist activities at other opioid receptors.[3][7]

NOP Receptor Signaling and Experimental Workflow

To fully characterize the selectivity and functional antagonism of J-113397, a series of in vitro assays are employed. These assays investigate the binding of the compound to the receptor and its effect on downstream signaling pathways.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9] Activation of the NOP receptor by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[9] The pathway can also involve the activation of mitogen-activated protein kinase (MAPK) pathways and β-arrestin recruitment.[2][10]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates beta_arrestin β-Arrestin NOP->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux N_OFQ N/OFQ N_OFQ->NOP Binds ATP ATP ATP->AC Experimental_Workflow start Start: Characterize New Compound (e.g., J-113397) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis: Determine Ki, IC₅₀, pA₂ binding_assay->data_analysis gtp_assay [³⁵S]GTPγS Binding Assay functional_assay->gtp_assay camp_assay cAMP Accumulation Assay functional_assay->camp_assay gtp_assay->data_analysis camp_assay->data_analysis conclusion Conclusion: Assess Selectivity and Potency data_analysis->conclusion

References

J-113397: A Comparative Analysis with Other NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. J-113397 was the first of its kind and has been instrumental in elucidating the physiological roles of the NOP receptor system.[1][2] This document will objectively compare its performance against other notable NOP antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vitro and In Vivo Data

The following table summarizes the quantitative data for J-113397 and other selected NOP receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.

CompoundNOP Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50/pA2/pKB)Selectivity over other Opioid ReceptorsIn Vivo Efficacy (Example)
J-113397 1.8 (human)[2], 1.1 (mouse)[2]IC50: 5.3 nM ([35S]GTPγS)[2], pA2: 7.4-8.2[3]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[2]Dose-dependently inhibits N/OFQ-induced hyperalgesia in mouse tail-flick test[2]
SB-612111 0.33 (human)pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)High (>150-fold over classical opioid receptors)Attenuates morphine-induced reward[4]
UFP-101 -pA2: 8.5-9.4Selective peptide antagonistAntinociceptive effect in mouse tail withdrawal assay[5]
LY2940094 0.105 (human)Kb: 0.166 nMPotent and selectiveReduces ethanol self-administration in animal models

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists, such as J-113397, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.

NOP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 J-113397->NOP_Receptor Blocks G_Protein Gi/o Protein (αβγ) NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_Protein->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Converts Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Contributes to

NOP Receptor Signaling Cascade and Antagonist Action

Experimental Workflows

The characterization of NOP receptor antagonists like J-113397 involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects. The following diagram outlines a typical experimental workflow.

Experimental Workflow for NOP Antagonist Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay_1 [35S]GTPγS Binding Assay (Determine IC50/pKB) Binding_Assay->Functional_Assay_1 Confirm Functional Antagonism Functional_Assay_2 cAMP Accumulation Assay (Determine IC50/pKB) Binding_Assay->Functional_Assay_2 Confirm Functional Antagonism Selectivity_Screen Binding/Functional Assays at other Opioid Receptors Binding_Assay->Selectivity_Screen Determine Selectivity Profile Behavioral_Test Tail-Flick Test (Assess antagonism of N/OFQ-induced hyperalgesia) Functional_Assay_1->Behavioral_Test Proceed to In Vivo Testing Functional_Assay_2->Behavioral_Test Proceed to In Vivo Testing Other_Models Other relevant animal models (e.g., anxiety, depression, addiction) Behavioral_Test->Other_Models Further Efficacy Testing

Workflow for NOP Antagonist Evaluation

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.

  • Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin), and varying concentrations of the unlabeled test compound (competitor).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Methodology:

  • Membrane and Reagent Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to keep the G proteins in an inactive state.

  • Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.

  • Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine its IC50 or pKB value.[7][8]

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are used.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.

  • Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The antagonist's ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its IC50 or pKB value.[9][10]

Mouse Tail-Flick Test

Objective: To evaluate the in vivo efficacy of a NOP receptor antagonist in blocking the hyperalgesic effects of N/OFQ.

Methodology:

  • Animal Model: Mice are used for this thermal nociception assay.

  • Baseline Measurement: The baseline latency for the mouse to flick its tail away from a radiant heat source is measured. A cut-off time is set to prevent tissue damage.[11][12]

  • Drug Administration: The NOP receptor antagonist (e.g., J-113397) is administered, typically via subcutaneous or intraperitoneal injection.

  • N/OFQ Challenge: After a predetermined time, N/OFQ is administered, usually intracerebroventricularly, to induce hyperalgesia (a decreased tail-flick latency).

  • Post-treatment Measurement: The tail-flick latency is measured again at various time points after N/OFQ administration.

  • Data Analysis: The ability of the antagonist to prevent or reverse the N/OFQ-induced decrease in tail-flick latency is assessed.[2][13]

Conclusion

J-113397 remains a cornerstone tool for investigating the NOP receptor system due to its well-characterized potency and selectivity. Comparative analysis reveals that while newer antagonists like SB-612111 and LY2940094 may exhibit higher binding affinities, J-113397's pharmacological profile has been extensively validated across a range of in vitro and in vivo models. The choice of a specific NOP antagonist for research or drug development will depend on the desired pharmacokinetic and pharmacodynamic properties for the intended application. This guide provides the foundational data and methodologies to aid in the informed selection and evaluation of these critical research tools.

References

A Head-to-Head Comparison of J-113397 and Other ORL1 Ligands for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for advancing our understanding of the nociceptin/orphanin FQ (N/OFQ) system and its therapeutic potential. J-113397, a potent and selective non-peptidyl antagonist of the opioid receptor-like 1 (ORL1) receptor, has been a cornerstone in this research. This guide provides a comprehensive head-to-head comparison of J-113397 with other key ORL1 ligands, supported by experimental data and detailed methodologies.

Summary of Ligand Performance

The following tables summarize the binding affinity and functional activity of J-113397 in comparison to other notable ORL1 receptor ligands. These include the agonist Ro 64-6198, and other antagonists such as JTC-801 and the peptide-based UFP-101. The data presented has been compiled from various in vitro studies.

Table 1: Comparative Binding Affinities of ORL1 Ligands
LigandReceptorSpeciesKi (nM)Reference Cell Line/Tissue
J-113397 ORL1 Human 1.8 CHO [1]
ORL1Mouse1.1Brain
μ-opioidHuman1000CHO[1]
δ-opioidHuman>10,000CHO[1]
κ-opioidHuman640CHO[1]
Ro 64-6198 ORL1HumanpKi = 9.4HEK293[2]
μ-opioidHuman>100-fold selectivity vs ORL1HEK293[2]
κ-opioidHuman>100-fold selectivity vs ORL1HEK293[2]
JTC-801 ORL1Human8.2HeLa
μ-opioidRatIC50 = 1831Cerebrocortical membrane
κ-opioid-129-fold selectivity vs ORL1-
δ-opioid-1055-fold selectivity vs ORL1-

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Activity of ORL1 Ligands
LigandAssaySpeciesIC50/EC50 (nM)ActivityReference Cell Line
J-113397 [35S]GTPγS Binding Human IC50 = 5.3 Antagonist CHO-ORL1 [1]
cAMP AccumulationHuman-AntagonistCHO-ORL1[1]
Ro 64-6198 [35S]GTPγS BindingHuman-Full AgonistHEK293-hORL1[2]
JTC-801 cAMP AccumulationHumanIC50 = 2580AntagonistHeLa-hORL1

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-ORL1).

  • Radioligand: [3H]-nociceptin.

  • Test Compounds: J-113397 and other ORL1 ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled nociceptin.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • CHO-ORL1 cell membranes are incubated with a fixed concentration of [3H]-nociceptin and varying concentrations of the unlabeled test compound.

  • The incubation is carried out in the assay buffer at room temperature for a specified duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Competition Binding Assay Workflow prep Prepare CHO-ORL1 cell membranes incubate Incubate membranes with [3H]-nociceptin and test compound prep->incubate filter Terminate by filtration incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for Radioligand Competition Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the ORL1 receptor. Agonists stimulate [35S]GTPγS binding, while antagonists inhibit agonist-stimulated binding.

Materials:

  • Cell Membranes: CHO-ORL1 cell membranes.

  • Radioligand: [35S]GTPγS.

  • Agonist: Nociceptin.

  • Test Compounds: J-113397 and other ORL1 ligands.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • CHO-ORL1 cell membranes are pre-incubated with GDP.

  • For antagonist testing, the membranes are then incubated with the test compound followed by the addition of nociceptin. For agonist testing, the test compound is added directly.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • The incubation is carried out at 30°C for a defined period.

  • The reaction is terminated by rapid filtration.

  • The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • For antagonists, the IC50 value, representing the concentration that inhibits 50% of the nociceptin-stimulated [35S]GTPγS binding, is determined. For agonists, the EC50 value (concentration for 50% of maximal stimulation) is determined.

cluster_pathway ORL1 Receptor G-Protein Coupling Ligand Agonist ORL1 ORL1 Receptor Ligand->ORL1 binds G_protein Gαi/o-GDP ORL1->G_protein activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP exchange Effector Adenylyl Cyclase G_protein_active->Effector inhibits cAMP ↓ cAMP Effector->cAMP

Caption: ORL1 Receptor Signaling Pathway.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional activity of ORL1 ligands by measuring their effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). Since the ORL1 receptor is coupled to Gi/o proteins, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation. Antagonists block this effect.

Materials:

  • Cells: CHO-ORL1 cells.

  • Forskolin: An adenylyl cyclase activator.

  • Agonist: Nociceptin.

  • Test Compounds: J-113397 and other ORL1 ligands.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA).

  • Cell Culture Medium.

Procedure:

  • CHO-ORL1 cells are plated in multi-well plates and grown to a suitable confluency.

  • The cells are pre-incubated with the test compound (for antagonist mode) or vehicle.

  • The cells are then stimulated with forskolin in the presence or absence of nociceptin.

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.

  • For antagonists, the IC50 value is determined as the concentration that reverses 50% of the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

cluster_logic Logic of cAMP Accumulation Assay Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Nociceptin Nociceptin ORL1 ORL1 Receptor Nociceptin->ORL1 activates ORL1->AC inhibits J113397 J-113397 J113397->ORL1 antagonizes Block Blocks Inhibition J113397->Block Block->AC

Caption: cAMP Assay Functional Logic.

Concluding Remarks

J-113397 stands out as a highly potent and selective antagonist for the ORL1 receptor, demonstrating minimal affinity for classical opioid receptors.[1] Its utility as a research tool is well-established for elucidating the physiological and pathological roles of the N/OFQ system. When selecting a ligand for a particular study, researchers should consider the specific requirements of their experimental design, including the desired mode of action (antagonist vs. agonist), selectivity profile, and pharmacokinetic properties. This guide provides a foundational dataset to aid in these critical decisions, emphasizing the importance of standardized protocols for generating comparable and reliable results.

References

A Comparative Guide to the NOP Receptor Antagonist J-113397 and its Alternatives Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptidyl NOP (Nociceptin/Orphanin FQ Peptide) receptor antagonist, J-113397, with other key alternatives. The data presented herein has been compiled from various studies to facilitate an objective evaluation of their performance in different in vitro systems, focusing on cross-validation of their effects in diverse cell lines.

Introduction to J-113397

J-113397 is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It is a widely used tool in pharmacological research to investigate the physiological and pathological roles of the N/OFQ system. This guide will compare J-113397 with two other notable NOP receptor antagonists: SB-612111 and Trap-101.

Comparative Efficacy and Potency

The following tables summarize the quantitative data on the binding affinity and functional antagonism of J-113397 and its alternatives in various cell lines.

NOP Receptor Binding Affinity
CompoundCell LineKi (nM)Reference
J-113397 CHO-hNOP8.7[2]
CHO (human ORL1)1.8[3]
SB-612111 CHO-hNOP0.33[2]
Trap-101 CHO-hNOPNot explicitly stated, but described as having a similar pharmacological profile to J-113397[4]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Antagonism: [35S]GTPγS Binding Assay

This assay measures the ability of an antagonist to inhibit the G-protein activation induced by an agonist (e.g., N/OFQ).

CompoundCell LinepKBReference
J-113397 CHO-hNOP8.71[2]
Mouse Brain Membranes (IC50)7.6 nM[5]
SB-612111 CHO-hNOP9.70[2]

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a more potent antagonist.

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

CompoundCell LinepA2/pKBReference
J-113397 CHO-hNOP7.95 (pKB)[2]
SB-612111 CHO-hNOP8.63 (pKB)[2]

pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Cross-Validation in Different Cell Lines

To ensure the robust and reliable action of a pharmacological tool, it is crucial to validate its effects across different cellular backgrounds.

  • CHO (Chinese Hamster Ovary) Cells: The majority of the initial characterization and comparative studies for J-113397 and SB-612111 have been performed in CHO cells stably expressing the human NOP receptor (CHO-hNOP).[2] These cells provide a clean system to study the direct interaction of the antagonists with the receptor without the interference of other endogenous opioid receptors.

  • HEK293 (Human Embryonic Kidney 293) Cells: Studies have also confirmed the antagonist activity of both J-113397 and SB-612111 in HEK293 cells expressing the NOP receptor.[6] In these cells, both antagonists were shown to block N/OFQ-induced receptor phosphorylation and internalization, further validating their mechanism of action in a different human cell line.[6]

  • SH-SY5Y (Human Neuroblastoma) Cells: The SH-SY5Y cell line is known to endogenously express functional NOP receptors.[7][8] The endogenous ligand, N/OFQ, has been shown to inhibit N-type calcium channels and increase intracellular calcium in these cells.[9] While direct studies using J-113397 or its alternatives to antagonize N/OFQ effects in SH-SY5Y cells are not as extensively reported as in recombinant cell lines, the confirmed presence and activity of the NOP receptor make this cell line a valuable model for studying the effects of these antagonists on endogenously expressed receptors in a neuronal context.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NOP receptor and the general workflows for the experimental protocols used to characterize these antagonists.

NOP_Signaling_Pathway cluster_cell Cell Membrane NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GTP GTP G_protein->GTP Exchanges GDP for cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds to Antagonist J-113397 SB-612111 Trap-101 Antagonist->NOP Blocks GDP GDP GDP->G_protein

NOP Receptor Signaling Pathway

Experimental_Workflow cluster_gtp [³⁵S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay gtp_start Prepare Cell Membranes (e.g., from CHO-hNOP cells) gtp_incubate Incubate Membranes with: - N/OFQ (Agonist) - Antagonist (J-113397, etc.) - [³⁵S]GTPγS gtp_start->gtp_incubate gtp_filter Filter to separate bound and free [³⁵S]GTPγS gtp_incubate->gtp_filter gtp_measure Measure Radioactivity gtp_filter->gtp_measure gtp_analyze Analyze Data (Calculate pKB) gtp_measure->gtp_analyze camp_start Culture Whole Cells (e.g., CHO-hNOP) camp_treat Treat cells with: - Forskolin (to stimulate cAMP) - N/OFQ (Agonist) - Antagonist (J-113397, etc.) camp_start->camp_treat camp_lyse Lyse Cells camp_treat->camp_lyse camp_measure Measure cAMP levels (e.g., using HTRF or ELISA) camp_lyse->camp_measure camp_analyze Analyze Data (Calculate pA₂/pKB) camp_measure->camp_analyze

Experimental Workflows

Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[2]

  • Membrane Preparation:

    • Culture cells (e.g., CHO-hNOP) to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).

    • Add the NOP receptor agonist, N/OFQ, at a concentration that elicits a submaximal response (e.g., EC80).

    • Add varying concentrations of the antagonist (J-113397, SB-612111, or Trap-101).

    • Add GDP (typically 10-30 µM).

    • Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the pKB values for the antagonists.

cAMP Accumulation Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[2]

  • Cell Culture and Plating:

    • Culture cells (e.g., CHO-hNOP) in appropriate media.

    • Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the antagonist (J-113397, SB-612111, or Trap-101) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add varying concentrations of the NOP receptor agonist, N/OFQ.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection and Analysis:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Construct concentration-response curves for N/OFQ in the absence and presence of the antagonist.

    • Perform a Schild analysis to determine the pA2 or pKB values for the antagonists.

Conclusion

The available data demonstrates that both J-113397 and SB-612111 are potent and selective antagonists of the NOP receptor, with their effects validated in multiple cell lines, including CHO and HEK293 cells expressing the human NOP receptor. Comparative studies indicate that SB-612111 generally exhibits higher affinity and potency than J-113397 in in vitro functional assays.[2] Trap-101 presents itself as a viable, achiral alternative to J-113397, though more direct comparative studies are needed to fully delineate its pharmacological profile against other antagonists. The confirmation of NOP receptor expression and function in the SH-SY5Y neuroblastoma cell line provides a valuable system for investigating the effects of these antagonists in a more physiologically relevant neuronal context. The choice of antagonist will ultimately depend on the specific requirements of the research, including desired potency, selectivity profile, and the experimental system being utilized.

References

A Comparative Guide to J-113397 and First-Generation NOP Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor research, the development of selective antagonists has been pivotal in elucidating the physiological roles of this unique branch of the opioid system. This guide provides a detailed comparison of J-113397, a benchmark non-peptidyl NOP antagonist, with first-generation compounds, offering researchers a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed protocols.

Introduction to NOP Receptor Antagonists

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family. Unlike the classical mu, delta, and kappa opioid receptors, the NOP receptor does not bind traditional opioid alkaloids with high affinity. Its endogenous ligand, N/OFQ, is involved in a wide array of physiological processes, including pain modulation, mood, and locomotion. The development of NOP receptor antagonists has been crucial for investigating the therapeutic potential of targeting this system for conditions such as depression, Parkinson's disease, and stress-related disorders.[1][2]

J-113397 emerged as the first potent and selective non-peptidyl NOP receptor antagonist, offering a significant advantage in terms of bioavailability and in vivo utility over the initial peptidic and non-selective first-generation antagonists.[3][4] This guide will focus on a comparative analysis of J-113397 against two key first-generation NOP antagonists: the peptide derivative [Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 and the mixed-activity compound naloxone benzoylhydrazone (NalBzoH).

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of J-113397 and the selected first-generation NOP antagonists.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
CompoundNOP (ORL1)μ-opioid (MOP)δ-opioid (DOP)κ-opioid (KOP)Selectivity (NOP vs. others)Reference
J-113397 1.8 (human)1000 (human)>10,000 (human)640 (human)High[3]
1.1 (mouse)---[3]
[Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 PotentLow/InactiveLow/InactiveLow/InactiveHigh[5][6]
Naloxone Benzoylhydrazone (NalBzoH) Antagonist activityPartial AgonistPartial AgonistFull AgonistLow (mixed activity)[7][8]

Note: Quantitative Ki values for [Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 and NalBzoH at the NOP receptor are not consistently reported in the literature, with their characterization often focusing on functional assays.

Table 2: In Vitro Functional Activity
CompoundAssayParameterValueCommentsReference
J-113397 [³⁵S]GTPγS Binding (CHO-ORL1 cells)IC₅₀5.3 nMCompetitive antagonist[3]
[³⁵S]GTPγS Binding (mouse brain)IC₅₀7.6 nMCompetitive antagonist[9]
[Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 [³⁵S]GTPγS Binding (mouse brain)-Partial antagonist/agonistShows agonistic activity by itself[9]
Rat Vas Deferens ContractionpA₂6.76Competitive antagonist[10]
Glutamate Release (rat cerebrocortical slices)pEC₅₀7.39Full agonist[10]
Naloxone Benzoylhydrazone (NalBzoH) [³⁵S]GTPγS Binding (CHO-NOP cells)pKᵢ7.01Antagonist[11]
cAMP Accumulation (CHO-NOP cells)pKᵢ7.15Antagonist[11]
[³⁵S]GTPγS Binding (CHO-MOR cells)pEC₅₀8.59Partial agonist[12]
[³⁵S]GTPγS Binding (CHO-KOR cells)pEC₅₀9.70Full agonist[12]
[³⁵S]GTPγS Binding (CHO-DOR cells)pEC₅₀8.49Partial agonist[12]

In Vivo Effects: A Comparative Overview

The in vivo activities of these compounds further highlight their distinct pharmacological profiles.

Table 3: Comparative In Vivo Effects
CompoundAnimal ModelKey FindingsImplicationsReference
J-113397 Mouse Tail-Flick TestDose-dependently inhibited N/OFQ-induced hyperalgesia.Effective NOP antagonist in vivo.[3]
Rat Model of Parkinson's DiseaseAttenuated parkinsonian-like symptoms, additive effect with L-DOPA.Potential therapeutic for Parkinson's disease.[13]
[Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 Rat Spinal Cord (Flexor Reflex)Produced a potent and prolonged depression of the nociceptive reflex (agonist effect).Context-dependent activity; agonist in the spinal cord.[5]
Rat Chronic Pain Model (Freund's Adjuvant)Exerted anti-opioid effects, similar to N/OFQ.Complex interactions with pain pathways.[14]
Naloxone Benzoylhydrazone (NalBzoH) Mouse Models of PainProduced analgesia at higher doses, antagonized mu, delta, and kappa-1 analgesia.Mixed agonist/antagonist effects, with a distinct analgesic mechanism.[15]
NOP Receptor Knockout MiceCompletely inhibited N/OFQ-induced hyperalgesia and hypolocomotion in wild-type mice; no effect on nociception or locomotion in knockout mice.In vivo NOP antagonist activity confirmed.[16]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated Gβγ subunits can also modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Agonist AC Adenylyl Cyclase G_protein->AC αi/o Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ K_channel K⁺ Channel G_protein->K_channel βγ cAMP cAMP AC->cAMP converts Ca_influx Ca²⁺ Influx ↓ K_efflux K⁺ Efflux ↑ (Hyperpolarization) ATP ATP ATP->AC J113397 J-113397 J113397->NOP Antagonist

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A competitive binding assay, used to determine the Ki of a test compound, follows this general workflow.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare cell membranes expressing NOP receptor B1 Incubate membranes, radioligand, and test compound A1->B1 A2 Prepare radioligand (e.g., [³H]Nociceptin) A2->B1 A3 Prepare serial dilutions of test compound (e.g., J-113397) A3->B1 B2 Allow to reach equilibrium B1->B2 C1 Separate bound from free radioligand via filtration B2->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Measure radioactivity on filters (scintillation counting) C2->C3 D1 Plot % inhibition vs. log[compound] C3->D1 D2 Determine IC₅₀ D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures G protein activation upon receptor stimulation. For an antagonist, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare cell membranes expressing NOP receptor B1 Incubate membranes with agonist, antagonist, GDP, and [³⁵S]GTPγS A1->B1 A2 Prepare agonist (N/OFQ) A2->B1 A3 Prepare antagonist (e.g., J-113397) A3->B1 A4 Prepare [³⁵S]GTPγS and GDP A4->B1 C1 Terminate reaction and separate bound [³⁵S]GTPγS via filtration B1->C1 C2 Wash filters C1->C2 C3 Measure radioactivity C2->C3 D1 Plot % stimulation vs. log[agonist] in presence of antagonist C3->D1 D2 Determine IC₅₀ of antagonist D1->D2

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • Radioligand: [³H]Nociceptin.

  • Test compound (e.g., J-113397).

  • Unlabeled ligand for non-specific binding determination (e.g., N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]Nociceptin, and varying concentrations of the test compound to the appropriate wells.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled N/OFQ.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity (IC₅₀) of a test compound at the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • NOP receptor agonist (e.g., N/OFQ).

  • Test antagonist compound (e.g., J-113397).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus and scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of N/OFQ (typically its EC₈₀), and varying concentrations of the test antagonist.

  • Add the cell membrane preparation and GDP to each well and pre-incubate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Conclusion

The development of J-113397 represented a significant advancement in the study of the NOP receptor system, providing a tool with high affinity, selectivity, and in vivo efficacy. In comparison, first-generation NOP antagonists such as [Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 and naloxone benzoylhydrazone exhibit more complex pharmacological profiles. The former displays a remarkable context-dependent switch from antagonist to agonist activity, while the latter possesses a mixed agonist/antagonist profile across the opioid receptor family.

This guide highlights that while J-113397 serves as a more straightforward competitive antagonist, the nuanced activities of the first-generation compounds have been instrumental in revealing the intricate nature of NOP receptor pharmacology and its interaction with other opioid systems. The choice of antagonist for a particular study should, therefore, be guided by the specific research question, with careful consideration of the compound's selectivity and potential for off-target or mixed-efficacy effects. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at further unraveling the complexities of the NOP receptor system.

References

J-113397: A Comparative Analysis of its Therapeutic Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

J-113397 is a potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] Its high selectivity for the ORL-1 receptor over other opioid receptors (mu, delta, and kappa) makes it a valuable tool for elucidating the physiological roles of the N/OFQ system and for exploring its therapeutic potential in a variety of disorders.[3][4] Preclinical studies have demonstrated its efficacy in models of Parkinson's disease, pain, stress-related disorders, and depression. This guide provides a comparative overview of the key preclinical findings, experimental methodologies, and the underlying mechanisms of action of J-113397.

Comparative Efficacy of J-113397 in Preclinical Models

The therapeutic potential of J-113397 has been investigated in several preclinical models, with key quantitative data summarized below.

Therapeutic Area Preclinical Model Key Efficacy Parameters J-113397 Performance Comparison/Control Reference
Parkinson's Disease 6-hydroxydopamine (6-OHDA) hemilesioned ratsAttenuation of akinesia (bar test)Reduced time on barsAdditive effect when co-administered with L-DOPA.[5][5]
MPTP-lesioned marmosetsAnti-parkinsonian actionCo-administration with a sub-therapeutic dose of levodopa produced an effect equivalent to a therapeutic dose of levodopa.Levodopa[6]
Pain (Hyperalgesia) Nociceptin-induced hyperalgesia in mice (tail-flick test)Inhibition of hyperalgesiaDose-dependently inhibited hyperalgesia.[3]Vehicle[3]
Carrageenan-induced inflammatory pain in ratsReduction of allodynia and thermal hyperalgesiaSignificantly reduced paw allodynic and thermal hyperalgesic thresholds.[7]Vehicle, Nocistatin[7]
Stress/Anxiety Predator exposure model in rats (elevated plus maze)Mitigation of stress-induced behavioral deficitsDose-dependently mitigated the decrease in time spent in open arms.[8]Vehicle[8]
Depression Forced swim test in rodentsAntidepressant-like effectsConsistent with effects of other NOP receptor antagonists (UFP-101, SB612111).[9]Imipramine, other NOP antagonists[9][10]

Mechanism of Action

J-113397 acts as a competitive antagonist at the ORL-1 receptor.[3] This G protein-coupled receptor is widely distributed in the central nervous system and is involved in the modulation of various physiological processes, including pain, mood, and motor control.[11][12] By blocking the binding of the endogenous ligand N/OFQ, J-113397 can reverse the effects of N/OFQ-mediated signaling. For instance, in a preclinical model of Parkinson's disease, J-113397 was shown to attenuate parkinsonian-like symptoms by modulating the nigrothalamic pathway.[5]

Signaling Pathway in Parkinson's Disease Model

cluster_nigra Substantia Nigra Reticulata cluster_thalamus Ventromedial Thalamus J113397 J-113397 ORL1 ORL-1 Receptor J113397->ORL1 antagonizes GABA_release Increased GABA Release ORL1->GABA_release leads to Glutamate_release Reduced Glutamate Levels ORL1->Glutamate_release leads to Nigrothalamic_inhibition Overinhibition of Nigrothalamic Pathway GABA_release->Nigrothalamic_inhibition Glutamate_release->Nigrothalamic_inhibition Thalamic_GABA Decreased Thalamic GABA Release Nigrothalamic_inhibition->Thalamic_GABA Akinesia Attenuation of Akinesia Thalamic_GABA->Akinesia

Caption: Proposed mechanism of J-113397 in a Parkinson's disease model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of J-113397.

In Vitro Receptor Binding and Functional Assays

  • Objective: To determine the binding affinity and functional antagonism of J-113397 at the ORL-1 receptor.

  • Methodology:

    • Receptor Binding Assay: Competitive binding assays were performed using Chinese Hamster Ovary (CHO) cells expressing the human ORL-1 receptor. The affinity (Ki) of J-113397 was determined by its ability to displace a radiolabeled ligand.[3]

    • [35S]GTPγS Binding Assay: This functional assay measures G-protein activation. The ability of J-113397 to inhibit N/OFQ-stimulated [35S]GTPγS binding to cell membranes was quantified to determine its antagonist activity (IC50).[3][13]

    • cAMP Accumulation Assay: The effect of J-113397 on forskolin-stimulated cyclic AMP accumulation in the presence of N/OFQ was measured to confirm its antagonistic properties.[14]

Experimental Workflow for In Vitro Assays

cluster_binding Receptor Binding Assay cluster_functional [35S]GTPγS Functional Assay Start Start: In Vitro Characterization Cell_Culture Culture CHO cells expressing human ORL-1 receptor Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubate_Binding Incubate membranes with radioligand and J-113397 Membrane_Prep->Incubate_Binding Incubate_GTP Incubate membranes with N/OFQ, [35S]GTPγS, and J-113397 Membrane_Prep->Incubate_GTP Measure_Binding Measure bound radioactivity Incubate_Binding->Measure_Binding Calculate_Ki Calculate Ki value Measure_Binding->Calculate_Ki End End: Determine Potency and Selectivity Calculate_Ki->End Measure_GTP Measure [35S]GTPγS binding Incubate_GTP->Measure_GTP Calculate_IC50 Calculate IC50 value Measure_GTP->Calculate_IC50 Calculate_IC50->End

Caption: Workflow for in vitro characterization of J-113397.

In Vivo Behavioral and Neurochemical Assessments

  • Objective: To evaluate the in vivo efficacy of J-113397 in animal models of disease.

  • Animal Models:

    • Parkinson's Disease: 6-OHDA-lesioned rats and MPTP-lesioned marmosets were used to model parkinsonian motor deficits.[5][6]

    • Pain: Mice were administered nociceptin intracerebroventricularly to induce hyperalgesia, which was measured using the tail-flick test.[3] Rats with carrageenan-induced paw inflammation were used to model inflammatory pain.[7]

    • Stress/Anxiety: Rats were exposed to a predator to induce a stress response, and anxiety-like behavior was assessed using the elevated plus maze.[8]

  • Drug Administration: J-113397 was typically administered via subcutaneous or intraperitoneal injection at varying doses.[3][8]

  • Behavioral Tests:

    • Bar Test: Assessed akinesia in the rat model of Parkinson's disease by measuring the time the animal remained on a raised bar.[5]

    • Tail-flick Test: Measured pain sensitivity by the latency to withdraw the tail from a heat source.[3]

    • Elevated Plus Maze: Gauged anxiety levels by the time spent in the open versus closed arms of the maze.[8]

  • Neurochemical Analysis:

    • In Vivo Microdialysis: Used in the 6-OHDA rat model to measure extracellular levels of neurotransmitters such as GABA and glutamate in specific brain regions (substantia nigra reticulata and ventromedial thalamus) following drug administration.[5]

Comparison with Other ORL-1 Receptor Antagonists

While direct head-to-head comparative studies are limited, the literature indicates that J-113397 was the first potent and selective non-peptidyl ORL-1 antagonist to be discovered.[1][3][4] Other antagonists, such as UFP-101 and SB-612111, have also shown efficacy in preclinical models of depression, and their effects are reported to be consistent with those of J-113397.[9] Another non-peptide antagonist, JTC-801, has been noted for its antinociceptive effects in acute pain models.[15] The development of these compounds has been crucial for validating the ORL-1 receptor as a promising therapeutic target.

References

Safety Operating Guide

JM 1397 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Providing accurate and safe disposal procedures for chemical products is critical for laboratory safety and environmental protection. The designation "JM 1397" can refer to several different products with varying chemical compositions and associated hazards. To ensure the provided information is accurate and relevant, please identify the specific product you are working with from the list below.

Identify Your this compound Product:

  • PRE-ELEC® PP 1397: A polypropylene compound, which is a type of plastic.

  • JM All Season Sprayable Bonding Adhesive: A flammable aerosol adhesive.

  • Gentamicin Solution (Sigma-Aldrich G1397): A liquid antibiotic solution.

  • NAPA Mac's 1397 Belt Dressing: A flammable aerosol lubricant.

Once you have identified the correct product, you can proceed with the corresponding disposal and safety guidelines.

PRE-ELEC® PP 1397 (Polypropylene Compound)

This product is a solid plastic material and is not classified as a hazardous mixture.[1]

Disposal Procedures:

Experimental Protocol for Disposal:

  • Containment: Sweep up any spilled granules or solid material.

  • Collection: Place the collected material into a suitable, labeled container for disposal or potential reuse.

  • Disposal Route: Dispose of the container in accordance with local, state, and federal regulations for non-hazardous solid waste. Do not allow the material to contaminate sewers, water sources, or soil.[1]

Safety Information:
Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Toxicity Not classified as acutely toxic. The primary component, carbon black, is bound within the polymer matrix.[1]Standard work clothing, protective gloves.
Irritation Not classified as a skin or eye irritant under normal handling conditions.[1]Safety goggles if there is a risk of eye contact.
Inhalation Exposure to dust can be ruled out in normal use. If dust is generated, use local exhaust ventilation.[1]Appropriate respirator if ventilation is inadequate.
Thermal Hazard Molten plastic can cause severe thermal burns.Heat-resistant gloves and clothing when handling molten material.

JM All Season Sprayable Bonding Adhesive & NAPA Mac's 1397 Belt Dressing (Flammable Aerosols)

These products are extremely flammable aerosols and require specific handling and disposal procedures due to their hazardous nature.[2][3]

Disposal Procedures:

Experimental Protocol for Disposal:

  • Do Not Puncture or Incinerate: Pressurized containers should not be pierced or burned, even after use.[2]

  • Containment of Spills: For spills, ventilate the area and remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a designated hazardous waste container.

  • Waste Collection: Collect empty or partially used aerosol cans for hazardous waste disposal.

  • Disposal Route: Dispose of the waste at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

Safety Information:
Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Flammability Extremely flammable aerosol. Keep away from heat, sparks, open flames, and hot surfaces.[2][3]N/A
Inhalation May cause drowsiness or dizziness. Avoid breathing vapors or spray. Use only in well-ventilated areas.[2][3]In case of inadequate ventilation, wear respiratory protection.
Skin Contact Causes skin irritation and may cause an allergic skin reaction.[2][3]Wear protective gloves.
Eye Contact Causes serious eye irritation.[2][3]Wear safety glasses or goggles.
Ingestion May be fatal if swallowed and enters airways.[2]N/A

Gentamicin Solution (Sigma-Aldrich G1397)

This is a liquid solution that may cause allergic reactions upon skin contact or inhalation.

Disposal Procedures:

Experimental Protocol for Disposal:

  • Containment of Spills: For spills, absorb the liquid with a suitable absorbent material (e.g., Chemizorb®).

  • Collection: Carefully collect the absorbed material and any contaminated items into a sealed, labeled container for chemical waste.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal Route: Dispose of the chemical waste container through a licensed hazardous waste disposal service, following all institutional, local, state, and federal guidelines for chemical waste.

Safety Information:
Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Sensitization May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.Wear protective gloves and ensure adequate ventilation. In case of inadequate ventilation, wear respiratory protection.
Skin Contact May cause an allergic skin reaction.Handle with gloves. Inspect gloves prior to use.
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled.Work under a fume hood. Do not inhale the substance.
Eye Contact Avoid contact with eyes.Wear safety glasses or goggles.

General Disposal Workflow for Hazardous Laboratory Waste

The following diagram illustrates a generalized workflow for the disposal of hazardous chemical waste in a laboratory setting.

G A Identify Waste Type (e.g., Flammable, Sensitizer) B Segregate Waste (Keep different waste types separate) A->B Categorize C Select Appropriate Waste Container (Labeled, sealed, non-reactive) B->C Contain D Log Waste for Pickup (Follow institutional procedures) C->D Document E Store Securely in Satellite Accumulation Area D->E Store F Waste Pickup by EHS or Licensed Contractor E->F Collection G Transport to a Licensed Disposal Facility F->G Transport H Final Disposal (e.g., Incineration, Treatment) G->H Process

References

Personal protective equipment for handling JM 1397

Author: BenchChem Technical Support Team. Date: November 2025

It appears there are multiple products with "1397" in their designation. To provide you with the most accurate and relevant safety information, please specify the full product name you are working with. For example:

  • PRE-ELEC PP 1397

  • JM One-Part Pourable Sealer

  • Mouse B7H3 Alexa Fluor® 594 MAb (FAB1397T)

  • Gentamicin solution (G1397)

Once you provide the complete product name, I can supply the essential, immediate safety and logistical information, including operational and disposal plans tailored to that specific substance. This will include:

  • Personal Protective Equipment (PPE): Detailed guidance on the appropriate PPE to ensure your safety.

  • Handling and Storage: Step-by-step procedures for safe handling and storage in the laboratory.

  • Disposal Procedures: A clear plan for the safe disposal of the substance and any contaminated materials.

  • Data Presentation: A summary of all quantitative data into clearly structured tables for easy comparison.

  • Experimental Protocols: Detailed methodologies for any key experiments cited.

  • Visualizations: Diagrams for any described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JM 1397
Reactant of Route 2
Reactant of Route 2
JM 1397

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.